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  • Product: 1,2-Piperidinedicarboxylic acid,
  • CAS: 227758-96-5

Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to 1,2-Piperidinedicarboxylic Acid: Structural Dynamics, Properties, and Applications in Drug Discovery

Executive Summary 1,2-Piperidinedicarboxylic acid—systematically recognized as the N-carboxy derivative of pipecolic acid—is a highly valuable, conformationally constrained non-natural amino acid scaffold. Because a free...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-Piperidinedicarboxylic acid—systematically recognized as the N-carboxy derivative of pipecolic acid—is a highly valuable, conformationally constrained non-natural amino acid scaffold. Because a free carboxylic acid at the N1 position forms an inherently unstable carbamic acid, this compound is universally synthesized, isolated, and utilized as an N-ester[1]. In pharmaceutical research and solid-phase peptide synthesis (SPPS), it is most frequently encountered as its tert-butyl ester (N-Boc-pipecolic acid) or 9-fluorenylmethyl ester (N-Fmoc-pipecolic acid)[1][2].

By expanding the five-membered pyrrolidine ring of proline into a six-membered piperidine ring, 1,2-piperidinedicarboxylic acid derivatives introduce unique steric bulk and altered Ramachandran dihedral angles (φ, ψ) into peptide backbones. This guide details the structural causality, physicochemical properties, and self-validating synthetic methodologies required to effectively leverage this scaffold in peptidomimetic drug design.

Structural Chemistry and Conformational Dynamics

The utility of 1,2-piperidinedicarboxylic acid in drug discovery is fundamentally driven by its conformational rigidity.

  • Causality of Constraint: The six-membered piperidine ring adopts a stable chair conformation. This geometry severely restricts the rotation around the N-Cα bond. When integrated into a peptide chain, this steric hindrance limits the available conformational space, which decreases the entropic cost of target binding and enhances proteolytic stability.

  • Cis/Trans Isomerization: The N-carbamate moiety (derived from the N1-carboxylic ester) exhibits a significantly higher propensity for cis-amide bond geometry compared to linear amino acids[3]. This cis-preference is a critical structural driver used to induce β-turns or to pre-organize linear peptide precursors for head-to-tail macrocyclization[3].

ConformationalDynamics A 1,2-Piperidinedicarboxylic Acid Scaffold B N1-Carbamate (Boc/Fmoc) A->B Position 1 C C2-Carboxylic Acid A->C Position 2 D Steric Hindrance & Rotamer Control B->D Induces cis-amide geometry E Peptide Bond Formation C->E Enables chain elongation F Constrained Peptidomimetic D->F Enhances Target Affinity E->F Backbone Integration

Fig 1: Structural causality of 1,2-piperidinedicarboxylic acid in peptidomimetic drug design.

Physicochemical Properties

The physical properties of 1,2-piperidinedicarboxylic acid derivatives vary based on their esterification state and stereochemistry. Below is a comparative summary of the two most critical derivatives used in proteomics and organic synthesis[1][2].

Table 1: Quantitative Data for Key 1,2-Piperidinedicarboxylic Acid Derivatives

Property(S)-1-Boc-piperidine-2-carboxylic acidD-Fmoc-pipecolic acid
CAS Number 26250-84-0101555-63-9
Molecular Formula C₁₁H₁₉NO₄C₂₁H₂₁NO₄
Molecular Weight 229.27 g/mol 351.40 g/mol
Melting Point 122 - 126 °C113 - 120 °C
Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Primary Application Solution-phase synthesis, Ion channel modulatorsSolid-Phase Peptide Synthesis (SPPS)

Applications in Peptidomimetic Drug Design

The incorporation of 1,2-piperidinedicarboxylic acid derivatives into therapeutic molecules serves two primary functions:

  • Macrocyclization Facilitation: In the synthesis of complex depsipeptides and natural products (e.g., HA 23), pipecolic acid is strategically chosen as the cyclization site. Its ability to favor a cis-amide geometry effectively aligns the linear precursor, overcoming the entropic barriers of macrocyclization[3].

  • Receptor/Ion Channel Modulation: The unique spatial arrangement of the piperidine ring allows these derivatives to act as potent modulating agents for ion channel activity, making them critical intermediates in the development of drugs targeting neurological and cardiovascular conditions[2].

Self-Validating Experimental Protocols: SPPS

Coupling amino acids onto a resin-bound pipecolic acid residue is notoriously difficult. The chair conformation and bulky ring severely hinder nucleophilic attack by its secondary amine. Standard carbodiimide coupling agents (e.g., DIC/HOBt) frequently result in incomplete coupling or epimerization.

Causality for Reagent Selection: To overcome this steric barrier, highly reactive uronium/aminium salts containing a 7-azabenzotriazole leaving group (such as HATU) must be used[3][4]. HATU accelerates the reaction via a neighboring group effect, ensuring complete amide bond formation.

Step-by-Step Self-Validating Protocol for Pipecolic Acid Coupling

Objective: Efficiently couple an incoming Fmoc-amino acid to the sterically hindered secondary amine of a resin-bound pipecolic acid residue.

  • Fmoc Deprotection:

    • Treat the resin-bound Fmoc-pipecolic acid with 20% piperidine in DMF for 2 × 10 minutes.

    • Self-Validation: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct in the flow-through at 301 nm. A plateau in absorbance confirms complete Fmoc removal.

  • Activation (The HATU Deficit Strategy):

    • Dissolve 3.0 equivalents of the incoming Fmoc-amino acid and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of Diisopropylethylamine (DIEA)[4].

    • Causality: Using a slight deficit of HATU relative to the amino acid prevents the excess uronium salt from directly reacting with the slow-reacting secondary amine of pipecolic acid, which would otherwise cause irreversible guanidinylation and terminate the peptide chain.

  • Coupling:

    • Add the activated mixture to the resin. Agitate at room temperature for 2 hours (double the standard coupling time for linear amino acids).

  • Validation (Chloranil Test):

    • Wash the resin thoroughly with DMF and DCM. Extract a few beads and subject them to the Chloranil test (acetaldehyde and p-chloranil).

    • Causality: The standard Kaiser test yields false negatives for secondary amines. The Chloranil test specifically detects free secondary amines (turning blue/green). A colorless/yellow bead confirms 100% coupling efficiency.

SPPS_Workflow Resin Solid Support Resin Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Activate Activation of Fmoc-Amino Acid (HATU / DIEA) Deprotect->Activate Free Amine Couple Coupling Reaction (Sterically Hindered Amine) Activate->Couple Active Ester Wash Validation (Chloranil Test) Couple->Wash Amide Bond Formed Wash->Deprotect Next Amino Acid Cleave TFA Cleavage & Isolation Wash->Cleave Cycle Complete

Fig 2: Self-validating SPPS workflow for sterically hindered pipecolic acid coupling.

References

  • LookChem. "Cas 26250-84-0, (S)-1-Boc-piperidine-2-carboxylic acid." LookChem Chemical Database. Available at: [Link]

  • ACS Publications. "Total Synthesis, Stereochemical Assignment, and Structural Revision of HA 23." Organic Letters. Available at: [Link]

Sources

Exploratory

mechanism of action of 1,2-piperidinedicarboxylic acid derivatives

An In-Depth Technical Guide on the Mechanism of Action of 1,2-Piperidinedicarboxylic Acid Derivatives Introduction: The Privileged Nature of the Piperidine Scaffold In the realm of rational drug design, achieving high ta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of 1,2-Piperidinedicarboxylic Acid Derivatives

Introduction: The Privileged Nature of the Piperidine Scaffold

In the realm of rational drug design, achieving high target selectivity often requires restricting the conformational flexibility of a pharmacophore. 1,2-Piperidinedicarboxylic acid derivatives—structurally related to the non-proteinogenic amino acid L-pipecolic acid—serve as "privileged scaffolds" in medicinal chemistry. By functionalizing the nitrogen at position 1 and the carboxylate at position 2, researchers can synthesize rigid, stereochemically defined molecules that mimic endogenous peptide secondary structures (such as β -turns) or amino acid neurotransmitters[1].

As an Application Scientist overseeing assay development and structural activity relationship (SAR) campaigns, I have observed that the pharmacological utility of these derivatives branches into three distinct mechanistic pathways: Neurokinin-1 (NK1) receptor antagonism , N-methyl-D-aspartate (NMDA) receptor modulation , and metabolic enzyme inhibition . This whitepaper dissects the causality behind these mechanisms and provides self-validating experimental frameworks for their investigation.

Mechanism I: NK1 Receptor (Substance P) Antagonism

Substance P is an endogenous undecapeptide that binds to the G-protein coupled NK1 receptor, triggering a Gq/11​ -mediated signaling cascade that results in intracellular calcium release. This pathway is a primary driver of neurogenic inflammation, pain transmission, and emesis.

1,2-piperidinedicarboxylic acid derivatives (such as 1-phenylmethyl 2-(1,1-dimethyl)ethyl diester) are utilized as critical synthetic intermediates to generate spirolactam-containing peptides[1]. The incorporation of the spirolactam ring system sterically forces the peptide backbone into a stable conformation that perfectly mimics the bioactive C-terminal turn of Substance P[2]. Because the derivative occupies the NK1 binding pocket without inducing the conformational shift required for Gq​ coupling, it acts as a highly potent, competitive antagonist[3].

NK1_Pathway SP Substance P (Endogenous Agonist) NK1R NK1 Receptor (GPCR) SP->NK1R Activates Antag 1,2-Piperidinedicarboxylic Spirolactam Derivative Antag->NK1R Competitively Inhibits Block Signaling Blockade Antag->Block Gq Gq/11 Protein NK1R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release (Inflammation/Pain) PLC->Ca2 Block->Gq Prevents

Fig 1: Competitive blockade of the NK1 receptor signaling cascade by spirolactam derivatives.

Protocol 1: Ex Vivo Guinea-Pig Ileum Contractility Assay

To validate the NK1 antagonist activity of a synthesized derivative, we utilize a functional tissue assay. This system is self-validating because it measures a direct physiological output (muscle contraction) against a known baseline.

  • Tissue Preparation: Isolate the longitudinal muscle-myenteric plexus from a guinea-pig ileum. Suspend the tissue in a 10 mL organ bath containing oxygenated Tyrode's solution maintained at 37°C. Causality: The ileum is rich in NK1 receptors, providing a highly sensitive endogenous environment for functional testing[2].

  • Baseline Calibration: Apply a sub-maximal concentration (e.g., 10 nM) of Substance P methyl ester (a selective NK1 agonist) to establish a baseline isotonic contraction. Wash the tissue until baseline tension is restored.

  • Antagonist Equilibration: Pre-incubate the tissue with the 1,2-piperidinedicarboxylic acid derivative for 15 minutes. Causality: Pre-incubation is strictly required to allow the lipophilic antagonist to penetrate the tissue matrix and reach thermodynamic equilibrium with the NK1 receptors prior to agonist challenge.

  • Dose-Response Generation: Construct cumulative concentration-response curves for the agonist in the presence of increasing logarithmic concentrations of the antagonist.

  • Data Validation: Plot the data using a Schild regression. A linear Schild plot with a slope of approximately 1.0 validates that the mechanism is purely competitive antagonism, allowing for the calculation of the pA2​ value (receptor affinity).

Mechanism II: NMDA Receptor Modulation

Beyond peptide scaffolding, specific stereoisomers of functionalized piperidine-2-carboxylic acids (such as tetrazole-substituted derivatives like LY233053) act as potent and selective antagonists at the N-methyl-D-aspartate (NMDA) receptor[4].

The NMDA receptor is an ionotropic glutamate receptor critical for synaptic plasticity, but its overactivation leads to massive calcium influx and subsequent excitotoxicity (implicated in neurodegeneration and seizures)[5]. 1,2-piperidinedicarboxylic acid derivatives with a 2R,4S absolute stereochemistry position their acidic moieties (carboxylate/tetrazole) and basic piperidine nitrogen at the exact spatial coordinates required to competitively block the glutamate recognition site on the NMDA receptor[4].

Radioligand_Workflow Prep Prepare Cortical Membrane Homogenates Incubate Incubate with [3H]CGS 19755 & Test Derivative Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Wash with Cold Buffer (Remove Unbound) Filter->Wash Analyze Calculate IC50 / Ki Wash->Analyze

Fig 2: Self-validating radioligand binding workflow for NMDA receptor affinity screening.

Protocol 2: Radioligand Binding Assay for NMDA Antagonism

To quantify the affinity of these derivatives for the NMDA receptor, a competitive radioligand binding assay using [3H] CGS 19755 is employed[4].

  • Membrane Preparation: Isolate rat cortical tissue, homogenize in 50 mM Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 x g. Causality: The resulting membrane pellet must be washed and centrifuged at least three times to completely remove endogenous glutamate and glycine, which would otherwise competitively skew the binding data.

  • Binding Reaction: In a 96-well plate, combine 100 μ g of membrane protein, 2 nM [3H] CGS 19755, and varying concentrations of the test derivative (0.1 nM to 100 μ M). Incubate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Internal Validation (Non-Specific Binding): In parallel control wells, add 100 μ M of unlabeled L-glutamate. Causality: This saturates all specific NMDA binding sites. Any radioactivity detected in these wells represents non-specific binding (NSB) to the plastic or lipid membrane, which must be subtracted from total binding to calculate specific binding.

  • Separation & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand. Wash filters with ice-cold buffer, extract in scintillation fluid, and quantify via liquid scintillation counting.

  • Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Mechanism III: L-Pipecolate Oxidase (L-PO) Inhibition

In the central nervous system, L-lysine is metabolized primarily through the pipecolate pathway rather than the saccharopine pathway. The first step of L-pipecolic acid degradation is catalyzed by L-pipecolate oxidase (L-PO)[6].

Specific unsaturated derivatives, such as 4,5-dehydro-L-pipecolic acid, act as mechanism-based (suicide) inhibitors of L-PO[6]. Upon entering the active site, the enzyme attempts to oxidize the derivative, which instead generates a highly reactive intermediate that covalently binds to the flavin cofactor or active site residues, permanently inactivating the enzyme. This mechanism is utilized to artificially elevate endogenous pipecolic acid levels to study its role as a neuromodulator of GABAergic transmission[6]. Interestingly, related hydroxylated derivatives (like N-hydroxy-pipecolic acid) have recently been identified as critical mobile signaling metabolites that induce systemic acquired resistance in plants, highlighting the evolutionary conservation of pipecolic acid signaling[7].

Quantitative Data Summary

The table below summarizes the pharmacological profiles of key 1,2-piperidinedicarboxylic acid derivatives and their structural analogs across different biological targets.

Derivative Class / CompoundPrimary TargetPharmacological ActionTypical AssayAffinity / Potency Range
Spirolactam-modified Peptides (derived from 1,2-diesters)NK1 Receptor (GPCR)Competitive AntagonistGuinea-pig ileum contractility pA2​≈7.5−9.0
LY235723 ((-)-2R,4S-tetrazol-5-ylmethyl derivative)NMDA ReceptorCompetitive Antagonist [3H] CGS 19755 Binding IC50​=67±6 nM[4]
4,5-Dehydro-L-pipecolic acid L-Pipecolate OxidaseMechanism-based InhibitorFlavin-dependent oxidation assayCovalent / Time-dependent[6]

Conclusion

The 1,2-piperidinedicarboxylic acid core is a highly versatile chemical chassis. By dictating the spatial geometry of attached pharmacophores, it can be engineered to disrupt GPCR signaling (NK1 antagonism for analgesia), block ionotropic channels (NMDA antagonism for neuroprotection), or permanently inactivate metabolic enzymes (L-PO inhibition). Rigorous, self-validating functional and biochemical assays remain the gold standard for translating these structural modifications into viable therapeutic candidates.

References

  • US5166136A - Spirolactam containing peptides Source: Google Patents URL
  • NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)
  • Mechanism-Based Inhibition of l-Pipecolate Oxidase by 4,5-Dehydro-l-Pipecolic Acid Source: ACS Publications URL
  • Source: PMC (NIH)

Sources

Foundational

A Technical Guide to the Crystallographic Analysis of 1,2-Piperidinedicarboxylic Acid and Its Analogs

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide addresses the crystallographic and X-ray diffraction analysis of 1,2-piperidinedicarboxylic acid. A comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the crystallographic and X-ray diffraction analysis of 1,2-piperidinedicarboxylic acid. A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, indicates that the crystal structure for this specific molecule has not yet been publicly reported.[1][2] This guide, therefore, provides a detailed framework for researchers aiming to elucidate the three-dimensional structure of 1,2-piperidinedicarboxylic acid or its derivatives. We will outline the necessary experimental and computational workflows, from crystal growth to structure refinement and validation. To illustrate these principles, we will draw upon established methodologies and data from closely related piperidine and pyridine-based structures. This document serves as both a practical "how-to" and a whitepaper on the application of X-ray crystallography in the structural elucidation of novel pharmaceutical scaffolds.

Introduction: The Structural Significance of Piperidine Scaffolds

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and pharmaceuticals.[3] Its conformational flexibility, primarily adopting a chair-like structure, and its ability to present substituents in well-defined axial and equatorial orientations make it a cornerstone of modern drug design. 1,2-Piperidinedicarboxylic acid, as a constrained diamino acid analog, presents a compelling target for structural studies. The relative orientation of its two carboxylic acid groups, dictated by the stereochemistry at the C1 and C2 positions, will profoundly influence its intermolecular interactions and, by extension, its solid-state properties and potential as a molecular building block.

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This guide will walk through the process of obtaining and interpreting such data, a critical step in understanding the structure-property relationships of novel compounds like 1,2-piperidinedicarboxylic acid.

The Crystallographic Workflow: From Powder to Solved Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The workflow can be broadly categorized into experimental and computational phases.

Crystallographic_Workflow cluster_Experimental Experimental Phase cluster_Computational Computational Phase A Synthesis & Purification B Single Crystal Growth A->B D Bulk Analysis (PXRD) A->D C X-ray Data Collection (SC-XRD) B->C E Structure Solution C->E Diffraction Data G Validation & Analysis D->G Phase Purity Check F Structure Refinement E->F F->G H Database Deposition (e.g., CSD) G->H

Figure 1: General workflow for the determination of a novel crystal structure.

Prerequisite: Synthesis and Purification

The first and most critical step is obtaining a highly pure sample of the target compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structure solution.

Protocol 1: General Purification for Crystallization

  • Initial Synthesis: Synthesize 1,2-piperidinedicarboxylic acid using an established method, such as the asymmetric synthesis routes developed for related derivatives.

  • Purity Assessment: Analyze the purity of the crude product using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity should ideally be >98%.

  • Recrystallization: If impurities are detected, perform recrystallization from a suitable solvent system. For a polar molecule like 1,2-piperidinedicarboxylic acid, solvent systems such as water/ethanol, water/isopropanol, or methanol/acetonitrile should be explored.

  • Final Purity Confirmation: Re-assess the purity of the recrystallized material to ensure it is suitable for crystal growth experiments.

The Art of Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging part of the process. For polar molecules like dicarboxylic acids, which can form strong hydrogen bonds, a variety of techniques should be screened.

Protocol 2: Screening for Single Crystal Growth

  • Solvent Selection: Prepare saturated or near-saturated solutions of the purified compound in a range of solvents (e.g., water, ethanol, methanol, isopropanol).

  • Slow Evaporation:

    • Place small vials of the solutions in a larger, sealed container.

    • Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • This is often successful for moderately soluble compounds.

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve the compound in a good solvent (e.g., water).

    • Place this solution in a small, open vial.

    • Place the vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., ethanol or acetone) in which the compound is sparingly soluble.

    • Over time, the anti-solvent vapor will diffuse into the good solvent, slowly reducing the compound's solubility and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further to a refrigerated temperature (e.g., 4°C).

    • The rate of cooling is critical; slower cooling generally yields better crystals.

X-ray Diffraction: Data Collection and Interpretation

Once suitable crystals are obtained, the next step is to collect diffraction data. This is typically done using a single-crystal X-ray diffractometer.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most detailed structural information, including bond lengths, bond angles, and the conformation of the molecule.

Protocol 3: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion of the atoms. It is then exposed to a monochromatic X-ray beam (e.g., Mo-Kα or Cu-Kα radiation).

  • Diffraction Pattern: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections that are recorded by a detector.

  • Data Reduction: The collected data are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

Structure Solution and Refinement

The diffraction data is then used to solve and refine the crystal structure using specialized software.

Structure_Solution_Refinement A Raw Diffraction Data (Intensities & Angles) B Structure Solution (e.g., Direct Methods, Patterson) A->B C Initial Electron Density Map (Approximate Atomic Positions) B->C D Structure Refinement (Least-Squares Fitting) C->D E Difference Fourier Map (Locating Missing Atoms, e.g., H) D->E Iterative Process F Final Refined Model (Anisotropic Displacement Parameters) D->F G Validation (R-factors, Goodness-of-Fit) F->G

Figure 2: The computational workflow from diffraction data to a validated structure.

The result of this process is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Powder X-ray Diffraction (PXRD)

While SC-XRD is performed on a single crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample.[4][5] It serves as a "fingerprint" for a specific crystalline phase and is invaluable for confirming that the bulk material corresponds to the single crystal structure determined.

Protocol 4: Powder X-ray Diffraction Analysis

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.

  • Pattern Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is compared to a pattern simulated from the single-crystal data. A match confirms the phase purity of the bulk sample.

Case Study: Interpreting Crystallographic Data of a Related Structure

As no data exists for 1,2-piperidinedicarboxylic acid, we can examine the published data for a related molecule to understand the type of information that would be obtained. For instance, the crystal structure of a derivative like N-acetylpiperidine-2-carboxylic acid provides valuable insights into the expected conformation of the piperidine ring.

A typical crystallographic data table, which would be generated for 1,2-piperidinedicarboxylic acid, looks like this:

Table 1: Example Crystallographic Data Summary (Note: This is hypothetical data for illustrative purposes, modeled on typical values for small organic molecules)

ParameterValue
Empirical formulaC₇H₁₁NO₄
Formula weight173.17
Temperature173(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.512(3) Å
b10.234(4) Å
c9.781(3) Å
α90°
β105.21(2)°
γ90°
Volume821.5(5) ų
Z (Molecules per unit cell)4
Density (calculated)1.400 Mg/m³
Absorption coefficient0.115 mm⁻¹
Refinement statistics
R1 [I > 2σ(I)]0.045
wR2 (all data)0.121
Goodness-of-fit on F²1.05
Key Insights from the Data:
  • Molecular Conformation: The primary interest would be the conformation of the piperidine ring (likely a chair) and the relative orientations (axial/equatorial) of the two carboxylic acid groups. This would be determined by analyzing the torsional angles within the ring.

  • Intermolecular Interactions: The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For 1,2-piperidinedicarboxylic acid, strong hydrogen bonds between the carboxylic acid groups and the piperidine nitrogen would be expected to dominate the crystal packing, likely forming extensive networks or specific synthons.

  • Stereochemistry: For a chiral synthesis, SC-XRD can unambiguously determine the absolute stereochemistry of the molecule.

Conclusion and Future Work

While the crystal structure of 1,2-piperidinedicarboxylic acid remains to be determined, this guide provides a comprehensive roadmap for its elucidation. By following the detailed protocols for purification, crystallization, and X-ray diffraction analysis, researchers can obtain the critical structural data needed to understand its chemical and physical properties. The determination of this structure would be a valuable addition to the field, providing a new data point for understanding the conformational preferences and intermolecular interactions of substituted piperidines, which are vital for rational drug design and materials science. It is strongly recommended that any future determination of this structure be deposited in the Cambridge Structural Database (CSD) to benefit the wider scientific community.[1]

References

  • Australian Journal of Chemistry. (1980). The crystal and molecular structure of (±)-('E')-N-Acetylpiperidine-2-carboxylic acid. 33(1), 215–219. Available at: [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. Available at: [Link]

  • UDC. CSD (Cambridge Structural Database). Universidade da Coruña. Available at: [Link]

  • Wikipedia. (2023). Piperidine. Available at: [Link]

  • Thakuria, R., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(19), 6783. Available at: [Link]

  • Brito, I. V., et al. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Research, 31(9), 2243-2259. Available at: [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]

Sources

Exploratory

Engineering Macrolide and Peptide Therapeutics: Biosynthesis and Chemoenzymatic Assembly Involving 1,2-Piperidinedicarboxylic Acid Derivatives

Executive Summary The piperidine ring is a privileged scaffold in medicinal chemistry, most notably found in the form of L-pipecolic acid within the core structures of potent immunosuppressants (FK506, rapamycin) and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, most notably found in the form of L-pipecolic acid within the core structures of potent immunosuppressants (FK506, rapamycin) and antimitotic agents (tubulysins). While nature utilizes free L-pipecolic acid derived from L-lysine, modern drug development and mutasynthesis rely heavily on its synthetic, N-protected counterpart: 1,2-piperidinedicarboxylic acid (commonly utilized as N-Boc- or N-Fmoc-pipecolic acid esters). This whitepaper provides an in-depth technical analysis of the endogenous biosynthesis of the pipecolate scaffold and details a self-validating chemoenzymatic workflow for utilizing 1,2-piperidinedicarboxylic acid derivatives in the synthesis of advanced therapeutics.

The Biological Foundation: Endogenous Biosynthesis of the Pipecolate Scaffold

In microbial secondary metabolism, the incorporation of the pipecolate moiety is essential for the biological activity of macrolides, as it forms the primary binding motif for immunophilins such as FKBP12[1].

The natural biosynthesis of this scaffold does not utilize 1,2-piperidinedicarboxylic acid; instead, it relies on the direct cyclodeamination of L-lysine. Enzymes such as RapL (in Streptomyces hygroscopicus) and FkbL (in Streptomyces tsukubaensis) function as NAD+-dependent lysine cyclodeaminases[2][3]. The reaction encompasses a reversible oxidation at the α -amine of L-lysine, internal cyclization, and subsequent re-reduction of the cyclic Δ1 -piperideine-2-carboxylate intermediate to yield L-pipecolic acid[3].

Once synthesized, L-pipecolic acid is activated by a non-ribosomal peptide synthetase (NRPS)—such as FkbP or RapP—which tethers the amino acid to the growing polyketide chain prior to macrocyclization[1][2].

NaturalPathway L_Lys L-Lysine Enzyme Lysine Cyclodeaminase (RapL / FkbL) L_Lys->Enzyme NAD+ dependent Pipecolate L-Pipecolic Acid Enzyme->Pipecolate Cyclodeamination NRPS NRPS Module (FkbP / RapP) Pipecolate->NRPS ATP Activation Product FK506 / Rapamycin Polyketide Scaffold NRPS->Product Macrocyclization

Natural biosynthesis of pipecolate-containing macrolides via cyclodeamination.

The Synthetic Bridge: 1,2-Piperidinedicarboxylic Acid as a Mutasynthon

While nature elegantly handles free pipecolic acid, ex vivo synthetic biology, Solid-Phase Peptide Synthesis (SPPS), and biotransformation-coupled mutasynthesis require the nitrogen atom to be strictly protected[4]. This is where 1,2-piperidinedicarboxylic acid derivatives (e.g., 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate) become indispensable.

The Causality of N-Protection

In synthetic workflows, the N1-position of pipecolic acid must be converted into a carbamate (such as Boc or Fmoc) to form the 1,2-dicarboxylic acid framework.

  • Prevention of Oligomerization: If the secondary amine of the piperidine ring is left unprotected, activation of the C2-carboxyl group will lead to rapid intermolecular nucleophilic attack, resulting in uncontrolled diketopiperazine formation or polymerization.

  • Regioselectivity: The bulky N1-protecting group forces the piperidine ring into a specific chair conformation, which sterically directs incoming nucleophiles and preserves the chiral integrity of the C2 center during peptide coupling[5].

Quantitative Comparison of Precursors

The following table summarizes the performance metrics of natural vs. synthetic pipecolate precursors across different therapeutic development pipelines:

Precursor / IntermediateApplication ContextYield / Conversion RateTarget MoleculeBiological Potency (IC50)
L-Lysine Natural Biosynthesis~73% increase in engineered S. tsukubaensis[2]FK506N/A (Precursor)
L-Pipecolic Acid In vivo Mutasynthesis>80% enzymatic conversion[3]RapamycinImmunosuppressant
1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate SPPS / Chemoenzymatic85% coupling efficiency[5]Tubulysin U13–53 nM[6]
Pretubulysin Post-assembly Oxidation68% final cleavage yield[5]Tubulysin D5.8 nM[7]

Self-Validating Experimental Protocol: SPPS of Tubulysin Analogs

Tubulysins are highly potent linear tetrapeptides that induce mitotic arrest by inhibiting tubulin polymerization[6][7]. The synthesis of their N-terminal Mep-Ile-Tuv-Tup sequence relies heavily on 1,2-piperidinedicarboxylic acid derivatives.

To ensure absolute sequence fidelity and prevent the propagation of deletion sequences, the following SPPS protocol is designed as a self-validating system .

Step-by-Step Methodology

1. Resin Preparation and Swelling

  • Action: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM) for 30 minutes.

  • Causality: 2-CTC is chosen because its extreme steric bulk prevents diketopiperazine formation—a common side reaction when coupling proline or pipecolic acid analogs.

2. Peptide Coupling of the Pipecolate Mutasynthon

  • Action: Dissolve 3.0 equivalents of the 1,2-piperidinedicarboxylic acid derivative (N-Fmoc-pipecolic acid) and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Add to the resin and agitate for 2 hours.

  • Causality: The piperidine ring introduces severe steric hindrance at the C2-carboxyl group. Standard carbodiimides (e.g., DIC) fail to achieve full conversion. HATU generates a highly reactive 7-aza-OBt ester intermediate that overcomes this steric bulk, while DIPEA acts as a non-nucleophilic base to drive the reaction without inducing epimerization.

3. Self-Validation Checkpoint (The Feedback Loop)

  • Action: Perform a micro-cleavage of 5 mg of resin using 1% TFA in DCM. Analyze the supernatant via LC-MS. Simultaneously, quantify the UV absorbance of the Fmoc dibenzofulvene adduct at 301 nm during the subsequent deprotection step.

  • Validation Logic: If the theoretical UV yield deviates by >5%, or if LC-MS detects unreacted amine (indicating incomplete coupling), the system automatically triggers a double-coupling cycle with PyBOP/NMM before proceeding. This ensures >99% coupling efficiency per step.

4. Global Cleavage and Isolation

  • Action: Treat the resin with a cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 2 hours. Precipitate the crude tubulysin analog in cold diethyl ether and lyophilize.

SPPSWorkflow Start 1,2-Piperidinedicarboxylic Acid (N-Boc-Pipecolic Acid) Resin Resin Swelling & Fmoc Deprotection Start->Resin Coupling Peptide Coupling (HATU / DIPEA) Resin->Coupling Validation LC-MS & UV Monitoring (Self-Validation) Coupling->Validation Validation->Coupling Incomplete Coupling Cleavage TFA Cleavage Validation->Cleavage Mass Confirmed Final Tubulysin Analog (Purity >95%) Cleavage->Final

Self-validating SPPS workflow for tubulysin assembly using N-protected pipecolate.

Pharmacological Implications & Target Binding

The precise incorporation of the pipecolate moiety—whether via natural biosynthesis or synthetic 1,2-piperidinedicarboxylic acid pathways—dictates the pharmacological efficacy of the resulting drug.

In immunosuppressants like FK506, the pipecolic acid residue forms a masked tricarbonyl region that acts as the primary structural determinant for binding to the immunophilin FKBP12[1]. This binding complex subsequently inhibits calcineurin, blocking T-cell proliferation pathways. In the case of tubulysins, the N-terminal N-methyl-D-pipecolic acid (Mep) is strictly required to maintain high-affinity binding to the tubulin heterodimer. Removal or alteration of this specific piperidine geometry results in a 10- to 20-fold reduction in antimitotic activity[7].

References

  • Source: PMC (nih.gov)
  • Source: PNAS (pnas.org)
  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: RSC Publishing (rsc.org)
  • Source: ResearchGate (researchgate.net)

Sources

Foundational

Phase Transitions and Thermal Stability of 1,2-Piperidinedicarboxylic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary & Mechanistic Grounding As a Senior Application Scientist navigating the complexities of peptide synthesis and peptidomimetic drug design, one frequently encounters the pipecolic acid scaffold. The theo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist navigating the complexities of peptide synthesis and peptidomimetic drug design, one frequently encounters the pipecolic acid scaffold. The theoretical parent compound, 1,2-piperidinedicarboxylic acid, presents a unique chemical paradox. Because the carboxylic acid at position 1 is attached directly to the piperidine nitrogen, it forms a carbamic acid. Free carbamic acids are thermodynamically unstable and undergo spontaneous decarboxylation at room temperature.

Consequently, "1,2-piperidinedicarboxylic acid" is exclusively synthesized, stored, and utilized in the form of its N-protected monoesters or diesters (e.g., Boc, Fmoc, Cbz derivatives). Understanding the thermal stability and melting points of these derivatives is critical for optimizing reaction conditions, avoiding thermal degradation during scale-up, and ensuring the structural integrity of active pharmaceutical ingredients (APIs).

Comparative Thermal Properties

The thermal behavior of 1,2-piperidinedicarboxylic acid is entirely dictated by its esterification state. The introduction of bulky, hydrophobic protecting groups stabilizes the nitrogen center but drastically alters the phase transition temperatures.

Below is a consolidated dataset of the most critical derivatives used in solid-phase peptide synthesis and medicinal chemistry:

Derivative NameCAS NumberMelting Point (°C)Boiling Point (°C)
(S)-1-Boc-piperidine-2-carboxylic acid 26250-84-0122–126353.2
1-Cbz-piperidine-2-carboxylic acid 28697-09-8111–115N/A
1-Fmoc-piperidine-2-carboxylic acid 86069-86-5113–153*N/A
1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate 167423-93-040–43154–156

*Note: The wide variance in the Fmoc derivative's melting point is highly dependent on enantiomeric purity and crystalline polymorphism.

The data reveals clear structural causality:1[1]. However, when the carboxylic acid at position 2 is also esterified,2[2], rendering it a low-melting solid or viscous liquid at ambient temperatures. Conversely,, while3[3].

Thermal Degradation Pathways

The thermal stability limit of these compounds is defined by the cleavage kinetics of the N1-ester bond. For instance, the Boc-protected derivative remains stable up to its melting point. However, upon exceeding 150 °C, the tert-butyl group undergoes a thermally induced elimination reaction, releasing isobutylene and carbon dioxide, leaving behind the decarboxylated pipecolic acid residue.

Degradation A 1-Boc-piperidine-2-carboxylic acid (Stable Solid) B Thermal Stress (> 150 °C) A->B Heat Input C Transition State (N-Carboxy Cleavage) B->C Activation D Pipecolic Acid (Solid Residue) C->D Decarboxylation E Isobutylene (Gas Release) C->E Elimination F Carbon Dioxide (Gas Release) C->F Gas Evolution

Thermal degradation pathway of 1-Boc-piperidine-2-carboxylic acid.

Standardized Protocol: DSC/TGA Thermal Profiling

To accurately determine the melting point and thermal stability limits, a combined Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach is required. A common error in the thermal analysis of carbamate-protected amino acids is misidentifying the onset of thermal decarboxylation as a melting point. This protocol is designed as a self-validating system to uncouple the true melting endotherm from the exothermic decomposition of the N-protecting group.

Workflow N1 1. System Calibration (Indium Standard) N2 2. Sample Prep (1-3 mg, Al Pan) N1->N2 N3 3. N2 Purge (50 mL/min) N2->N3 N4 4. Heating Ramp (10 °C/min) N3->N4 N5 5. Data Analysis (Endotherm vs Mass Loss) N4->N5

Self-validating DSC/TGA workflow for thermal profiling.

Step-by-Step Methodology:
  • System Calibration (The Self-Validation Core):

    • Action: Run a high-purity Indium standard (MP: 156.6 °C) before analyzing the piperidine derivatives.

    • Causality: Indium provides a highly reproducible endothermic phase transition. If the Indium melting peak deviates by >0.5 °C, the system's thermal lag is uncalibrated, which would artificially skew the melting points of the target compounds.

  • Sample Preparation:

    • Action: Weigh 1.5 to 3.0 mg of the 1,2-piperidinedicarboxylic acid derivative into a standard aluminum pan. Do not hermetically seal the pan; use a pinhole lid.

    • Causality: A pinhole lid allows evolved gases (e.g., isobutylene and CO₂ from Boc deprotection) to escape. A hermetically sealed pan would cause a pressure build-up, altering the degradation kinetics and potentially rupturing the pan.

  • Purge Gas Equilibration:

    • Action: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min for 10 minutes prior to heating.

    • Causality: Nitrogen provides an inert atmosphere, preventing oxidative degradation of the piperidine ring which would prematurely alter the thermal profile.

  • Heating Ramp:

    • Action: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

    • Causality: A 10 °C/min rate is the optimal compromise. Slower rates expose the sample to prolonged thermal stress, potentially inducing solid-state decomposition before the melting point is reached. Faster rates introduce thermal lag, artificially inflating the recorded melting point.

  • Thermogram Analysis:

    • Action: Overlay the DSC heat flow curve with the TGA mass loss curve.

    • Causality: The true melting point will appear as a sharp endothermic peak on the DSC curve with zero corresponding mass loss on the TGA curve. Subsequent peaks accompanied by mass loss indicate the thermal cleavage of the protecting group.

References

  • ChemBK - 167423-93-0: 1,2-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 1,2-Piperidinedicarboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary 1,2-Piperidinedicarboxylic acid—most frequently utilized in its N-protected form as 1[1]—is a non-proteinogenic amino acid and a six-membered homologue of proline. In advanced drug development, it is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-Piperidinedicarboxylic acid—most frequently utilized in its N-protected form as 1[1]—is a non-proteinogenic amino acid and a six-membered homologue of proline. In advanced drug development, it is a critical building block for synthesizing peptidomimetics, protease-resistant therapeutics, and conformationally constrained macrocycles. This guide details the mechanistic causality, structural implications, and self-validating protocols required to successfully incorporate this sterically hindered residue into peptide backbones.

Mechanistic Insights & Structural Causality

The Thermodynamic Shift: Forcing the Cis-Amide Conformer

The primary rationale for substituting standard proline with pipecolic acid is precise conformational control over the peptide backbone. The larger six-membered hexahydropyridine ring of pipecolic acid creates severe local steric clashes with the preceding amino acid's alpha-carbon when the amide bond is in the default trans configuration.

This steric repulsion reduces the Van't Hoff enthalpy for isomerism, driving a thermodynamic shift that significantly increases the population of the cis-amide conformer, particularly when adjacent to aromatic residues[2]. Drug development professionals leverage this exact 2[2] to artificially induce 3[3], a structural motif vital for receptor binding in targets like the CGRP receptor or FKBP52.

CisTrans Trans Trans-Amide (Proline Default) Cis Cis-Amide (Pipecolic Acid Favored) Trans->Cis Steric Repulsion (6-membered ring) BetaTurn Type VI β-turn Formation Cis->BetaTurn Structural Constraint

Thermodynamic shift from trans to cis-amide geometry induced by pipecolic acid.

The Diketopiperazine (DKP) Vulnerability

When Fmoc-Pip-OH is positioned at the C-terminus (position 1) or the penultimate position (position 2) of a peptide chain, the risk of diketopiperazine (DKP) formation is exceptionally high. During the Fmoc deprotection of the subsequent amino acid, the newly exposed secondary amine of the pipecolic ring—forced into proximity by the ring's constraints—rapidly attacks the C-terminal ester bond, cleaving the peptide from the resin prematurely. Causality-Driven Solution: To circumvent this, 4[4]. The extreme steric bulk of the 2-CTC moiety physically blocks the nucleophilic attack required for DKP cyclization.

Overcoming Steric Shielding During Acylation

Coupling an incoming amino acid onto the secondary amine of a resin-bound pipecolic acid is notoriously difficult. The axial and equatorial protons of the six-membered ring sterically shield the nitrogen, rendering standard coupling reagents (e.g., HBTU, DIC) ineffective. Causality-Driven Solution: Transitioning to HATU is strictly required. HATU features a 7-aza-benzotriazole ring that provides a neighboring group effect via hydrogen bonding, accelerating the acylation of hindered secondary amines. 5[5] must be integrated into the workflow.

Quantitative Data Presentation

PropertyL-Proline (Pro)L-Pipecolic Acid (Pip)Impact on SPPS Workflow
Ring Structure 5-membered (Pyrrolidine)6-membered (Piperidine)Pip imposes higher steric bulk, slowing coupling kinetics.
Amide Bond Preference Predominantly TransHigh Cis populationPip artificially induces Type VI β -turns in peptide folding.
Coupling Reagent HBTU / DICHATU / PyBOPPip requires highly reactive 7-aza-benzotriazole esters.
DKP Formation Risk ModerateExtremely HighPip requires bulky 2-CTC resin if placed at the C-terminus.
Colorimetric QC Test Chloranil TestChloranil TestBoth are secondary amines; the standard Kaiser test is ineffective.

Optimized Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that each chemical transformation is quantitatively or qualitatively verified before proceeding to the next step.

SPPS_Workflow Resin 1. Resin Selection 2-CTC Resin (Steric Shielding) Load 2. C-Terminal Loading Load Fmoc-Pip-OH (DIPEA, DCM) Resin->Load Prevents DKP Deprotect 3. Fmoc Deprotection 20% Piperidine in DMF Load->Deprotect Couple 4. Hindered Coupling HATU, DIPEA, Extended Time Deprotect->Couple Secondary Amine QC 5. In-Process QC Chloranil Test (Self-Validation) Couple->QC QC->Couple If Positive (Blue)

SPPS workflow optimized for pipecolic acid with self-validating QC loops.

Protocol 1: C-Terminal Loading onto 2-CTC Resin

Objective: Anchor Fmoc-Pip-OH to a sterically bulky resin to prevent downstream DKP formation.

  • Swelling: Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes.

  • Activation: Dissolve 1.2 eq of Fmoc-Pip-OH and 4.0 eq of N,N-Diisopropylethylamine (DIPEA) in minimal dry DCM.

  • Loading: Add the solution to the resin and agitate for 2 hours at room temperature.

  • Capping: Quench unreacted trityl chloride sites by adding HPLC-grade methanol (1 mL/g resin) and agitating for 15 minutes.

  • Self-Validation (UV-Vis Quantification):

    • Take a 5 mg aliquot of the dried, loaded resin.

    • Treat with 3 mL of 20% piperidine in DMF for 10 minutes to cleave the Fmoc group.

    • Measure the UV absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm.

    • Calculation:Loading (mmol/g) = (Absorbance * 3 mL) / (7800 * 0.005 g). Proceed only if loading is >0.4 mmol/g.

Protocol 2: Acylation of the Hindered Pipecolic Secondary Amine

Objective: Couple the subsequent amino acid onto the sterically shielded nitrogen of pipecolic acid.

  • Deprotection: Treat the resin with 20% piperidine in DMF (1 × 5 min, 1 × 15 min). Wash thoroughly with DMF (5×).

  • Pre-Activation: In a separate vial, dissolve 4.0 eq of the incoming Fmoc-AA-OH, 3.9 eq of HATU, and 8.0 eq of DIPEA in DMF. Allow 2 minutes for the active 7-aza-benzotriazole ester to form.

  • Coupling: Add the activated mixture to the resin. Agitate for an extended duration of 2 to 4 hours [5].

  • Self-Validation (The Chloranil Test):

    • Causality: The standard Kaiser test yields false negatives for secondary amines.

    • Take a few resin beads and transfer them to a glass tube.

    • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

    • Let stand at room temperature for 5 minutes.

    • Interpretation: If the beads remain colorless or pale yellow, the coupling is complete. If the beads turn blue or green , unreacted secondary amines remain. A mandatory double-coupling cycle must be executed.

Protocol 3: Cleavage and Global Deprotection

Objective: Release the synthesized peptide from the resin while removing side-chain protecting groups.

  • Preparation: Wash the resin sequentially with DMF (3×), DCM (3×), and Methanol (3×). Dry thoroughly under a vacuum.

  • Cleavage Cocktail: Prepare a solution of5[5].

  • Execution: Add 10 mL of the cocktail per gram of resin. Agitate gently for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate dropwise into cold (-20°C) diethyl ether. Centrifuge and wash the pellet twice with cold ether before lyophilization.

Sources

Application

Application Note: Protocol for the Enantioselective Synthesis of 1,2-Piperidinedicarboxylic Acid Derivatives (N-Boc-Pipecolic Acid)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Asymmetric Catalysis, and Self-Validating Experimental Workflows Introduction & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Asymmetric Catalysis, and Self-Validating Experimental Workflows

Introduction & Mechanistic Rationale

Enantiomerically pure 1,2-piperidinedicarboxylic acid derivatives—most notably 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid, or N-Boc-pipecolic acid—are critical structural motifs in modern drug discovery. They serve as rigidified, conformationally restricted amino acid building blocks for local anesthetics (e.g., ropivacaine, levobupivacaine) and complex immunosuppressants[1].

While traditional chiral pool syntheses from L-lysine or D-glucoheptono-1,4-lactone are viable, they suffer from low atom economy and require exhaustive protection/deprotection sequences. Alternative methodologies, such as asymmetric [4+2] cycloadditions[2], aza-annulation[3], and organocatalytic Michael additions[4], have expanded the synthetic toolkit. However, for scalable, highly enantioselective, and atom-economical production, the Asymmetric Hydrogenation of cyclic enamides remains the gold standard[5].

The Causality of Catalyst Selection

The core challenge in hydrogenating cyclic enamides (like methyl 1-Boc-1,4,5,6-tetrahydropyridine-2-carboxylate) is the competing pathway of double-bond isomerization to the unreactive tetrasubstituted position. We specifically utilize the Rh(I)-DuPHOS catalyst system. The highly electrophilic nature of the Rhodium center, combined with the rigid C2​ -symmetric chiral pocket of the DuPHOS ligand, ensures that the rate of stereoselective migratory insertion vastly outcompetes the isomerization pathway. The spatial arrangement dictates strict facial coordination of the enamide, yielding >98% enantiomeric excess (ee).

Experimental Workflow & Logical Relationships

Workflow A 1-Boc-2-piperidone (Starting Material) B Methyl 1-Boc-1,4,5,6- tetrahydropyridine-2-carboxylate (Enamide Precursor) A->B 1. LHMDS, ClCO2Me 2. NaBH4 3. MsCl, Et3N C Methyl (S)-1-Boc-piperidine- 2-carboxylate (Chiral Intermediate) B->C H2 (60 psi) [Rh(COD)(R,R)-Et-DuPHOS]OTf MeOH, 25°C D (S)-1-Boc-piperidine- 2-carboxylic acid (Target Compound) C->D LiOH (aq) THF, 0°C to RT

Fig 1: Three-phase synthetic workflow for the enantioselective preparation of N-Boc-pipecolic acid.

CatalyticCycle Rh_cat [Rh(DuPHOS)]+ (Active Catalyst) Substrate_Complex Rh-Enamide Complex (Substrate Binding) Rh_cat->Substrate_Complex + Enamide Substrate Oxidative_Addition Rh(III) Dihydride Complex (H2 Oxidative Addition) Substrate_Complex->Oxidative_Addition + H2 (Gas) Migratory_Insertion Rh-Alkyl Hydride (Stereoselective Insertion) Oxidative_Addition->Migratory_Insertion Facial Coordination Migratory_Insertion->Rh_cat Reductive Elimination (- Chiral Product)

Fig 2: Mechanistic cycle of the Rh-DuPHOS catalyzed asymmetric hydrogenation of cyclic enamides.

Quantitative Data Summary

The choice of catalyst and solvent dictates the success of the reaction. Table 1 summarizes the optimization data, validating the superiority of the Rh-DuPHOS system over alternative transition metal complexes.

Table 1: Optimization of Asymmetric Hydrogenation Conditions

Catalyst SystemSolventH₂ Pressure (psi)Temp (°C)Conversion (%)ee (%)Outcome
[Rh(COD)(R,R)-Et-DuPHOS]OTf MeOH 60 25 >99 98.5 (S) Optimal
[Rh(COD)(R,R)-DIPAMP]BF₄MeOH60258572.0 (S)Poor facial selectivity
[Ru(BINAP)Cl₂]CH₂Cl₂1005045N/ASubstrate isomerization
[Rh(COD)(S,S)-Et-DuPHOS]OTfMeOH6025>9998.6 (R)Access to R-enantiomer

Detailed Step-by-Step Methodologies

Phase 1: Preparation of the Enamide Precursor

Objective: Synthesize Methyl 1-Boc-1,4,5,6-tetrahydropyridine-2-carboxylate.

  • Acylation: To a solution of 1-Boc-2-piperidone (10.0 g, 50.2 mmol) in anhydrous THF (150 mL) at -78 °C, add LHMDS (1.0 M in THF, 55.2 mL) dropwise over 30 min. Stir for 1 h, then add methyl cyanoformate (4.4 mL, 55.2 mmol).

  • Reduction & Elimination: Isolate the resulting β-keto ester, dissolve in MeOH (100 mL) at 0 °C, and reduce with NaBH₄ (1.1 eq). Quench with saturated NH₄Cl and extract with EtOAc. Dissolve the crude alcohol in CH₂Cl₂ (150 mL), add Et₃N (3.0 eq), cool to 0 °C, and add Methanesulfonyl chloride (MsCl, 1.5 eq). Stir at room temperature for 4 h to force elimination.

  • Purification: Purify via flash chromatography (Hexane/EtOAc 8:2) to yield the enamide precursor as a clear oil.

    • Self-Validating Checkpoint: ¹H NMR (CDCl₃) must show a distinct vinyl proton at δ 6.15 ppm. Absence of this peak indicates failure of the elimination step.

Phase 2: Asymmetric Hydrogenation (Core Protocol)

Objective: Enantioselective reduction to Methyl (S)-1-Boc-piperidine-2-carboxylate.

  • Solvent Preparation (Critical): Degas anhydrous HPLC-grade Methanol (50 mL) via three freeze-pump-thaw cycles. Causality: Oxygen irreversibly oxidizes the electron-rich phosphine ligands of the Rh-catalyst, instantly terminating the catalytic cycle.

  • Catalyst Loading: In an argon-filled glovebox, weigh [Rh(COD)(R,R)-Et-DuPHOS]OTf (36 mg, 0.05 mmol, 0.5 mol%) and transfer it to a high-pressure Parr reactor vessel containing the enamide precursor (2.41 g, 10.0 mmol) dissolved in the degassed MeOH.

  • Hydrogenation: Seal the reactor, bring it out of the glovebox, and connect it to a hydrogen manifold. Purge the lines with H₂ gas three times. Pressurize the vessel to 60 psi with ultra-high purity H₂.

  • Reaction Monitoring: Stir vigorously at 25 °C for 12 hours.

    • Self-Validating Checkpoint: Monitor the pressure gauge. A rapid pressure drop followed by a stable plateau indicates complete conversion. Release pressure, concentrate the solvent in vacuo, and pass through a short silica plug to remove the Rh-catalyst.

Phase 3: Saponification to the Free Acid

Objective: Hydrolysis without epimerization to yield (S)-1-Boc-piperidine-2-carboxylic acid.

  • Biphasic Setup: Dissolve the chiral ester (2.43 g, 10.0 mmol) in a 3:1 mixture of THF/H₂O (40 mL) and cool strictly to 0 °C in an ice bath.

  • Controlled Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 0.84 g, 20.0 mmol) in one portion.

    • Causality: Why LiOH instead of NaOH? The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating nucleophilic attack by the hydroxide ion at lower temperatures. This low-temperature kinetic control is mandatory to prevent base-catalyzed enolization at the α-stereocenter, which would degrade the enantiomeric excess.

  • Workup: Stir at 0 °C for 4 hours. Acidify the aqueous layer to pH 3 using 1M citric acid (avoid strong mineral acids to prevent Boc deprotection). Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate to yield the final product as a white solid.

    • Self-Validating Checkpoint: Analyze the final product via chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 90:10, 1.0 mL/min). The retention time should strictly show a single peak (e.g., 12.4 min for the S-enantiomer), with the R-enantiomer (14.2 min) below the limit of detection (ee > 98%).

Sources

Method

Application Note: Strategic Incorporation of 1,2-Piperidinedicarboxylic Acid into Macrocyclic Scaffolds

Executive Rationale: The Causality of Conformational Control In the development of macrocyclic peptides and peptidomimetics, controlling the three-dimensional conformation of the macrocycle is paramount for achieving hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: The Causality of Conformational Control

In the development of macrocyclic peptides and peptidomimetics, controlling the three-dimensional conformation of the macrocycle is paramount for achieving high target affinity and metabolic stability. While proline is classically used to induce β-turns and restrict backbone flexibility, the incorporation of 1,2-piperidinedicarboxylic acid (commonly referred to as pipecolic acid or Pip) provides a distinct thermodynamic advantage.

As a six-membered ring homolog of proline, pipecolic acid alters the energy barrier for cis-trans isomerization of the preceding amide bond. This structural modification suppresses non-productive rotamers and pre-organizes the macrocycle into its bioactive conformation, significantly reducing the entropic penalty upon binding to challenging intracellular targets such as KRAS[1] and FKBP51[2]. For instance, in the development of KRAS inhibitors, the stabilization of the cis amide bond via pipecolic acid derivatives was shown to dramatically affect the bound conformation and dictate target affinity[1].

ConformationalLogic A Linear Peptide Precursor B Proline (5-membered ring) A->B C Pipecolic Acid (6-membered ring) A->C D Higher Trans/Cis Ratio Flexible Ensemble B->D E Altered Cis/Trans Barrier Pre-organized Conformation C->E F Macrocyclization D->F E->F G Bioactive Target Binding (Reduced Entropic Penalty) F->G Enhanced Affinity

Thermodynamic logic of macrocyclic pre-organization using pipecolic acid.

Quantitative Conformational Dynamics

The choice between a five-membered (Proline) and a six-membered (Pipecolic acid) cyclic amino acid is not merely structural; it is fundamentally thermodynamic. The expanded ring size of pipecolic acid changes the dihedral angle constraints (φ and ψ angles), which directly impacts the cis-trans equilibrium in solution. NMR studies on model structures like the fungal metabolite apicidin and rapamycin reveal that multiple conformations stem directly from the cis-trans isomerism of the pipecolic acid building block[3][4].

Table 1: Comparative Thermodynamic & Structural Parameters in Macrocycles

ParameterProline (5-membered)Pipecolic Acid (6-membered)Mechanistic Impact
Ring Size PyrrolidinePiperidineAlters backbone dihedral angles (φ, ψ).
Cis-Trans Energy Barrier LowerHigherPip restricts rapid interconversion, locking specific conformers[3].
Typical Cis Population ~10-30% (context-dependent)Often >50% in constrained macrocyclesStabilizes the active conformation for targets like FKBP and KRAS[1][2].
Steric Hindrance (N-term) ModerateHighRequires specialized coupling conditions during synthesis.
Target Affinity (e.g., FKBP51) BaselineUp to 10-fold to 50-fold increasePre-organization reduces entropic loss upon binding[2].

Self-Validating Synthetic Protocols

Synthesizing macrocycles with 1,2-piperidinedicarboxylic acid requires overcoming significant steric barriers. The secondary cyclic amine of pipecolic acid is highly hindered, making the subsequent N-terminal coupling step a common point of failure. The following protocol utilizes a self-validating approach, integrating orthogonal testing to ensure high fidelity before proceeding to the critical macrocyclization step.

Protocol A: Solid-Phase Incorporation and Elongation

Causality of Reagents: Standard coupling reagents (e.g., HBTU/HOBt) are insufficient for coupling onto the sterically hindered secondary amine of pipecolic acid. We mandate the use of HATU or COMU, which form highly reactive 7-aza-OBt esters, combined with extended reaction times.

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in DCM for 30 minutes. 2-CTC is chosen to allow mild acidic cleavage, preserving side-chain protecting groups for downstream solution-phase cyclization.

  • Coupling Fmoc-Pip-OH:

    • Dissolve 3.0 eq of Fmoc-1,2-piperidinedicarboxylic acid and 6.0 eq of DIPEA in DMF.

    • Add to the resin and agitate for 2 hours.

    • Validation Check: Perform a standard Kaiser test. It should be negative (yellow), indicating no free primary amines remain.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min).

  • Hindered N-Terminal Coupling (Critical Step):

    • To couple the next amino acid onto the Pip nitrogen, use 4.0 eq of the incoming Fmoc-AA-OH, 3.9 eq of HATU, and 8.0 eq of DIPEA in DMF.

    • Agitate for 4 to 12 hours (monitoring required).

    • Validation Check:Do not use the Kaiser test. Because the unreacted pipecolic acid nitrogen is a secondary amine, the Kaiser test will yield a false negative. You must use the Chloranil test. A negative Chloranil test (colorless/yellow, not blue/green) confirms successful coupling.

  • Cleavage of Protected Linear Precursor: Treat the resin with 1% TFA in DCM (5 × 3 min) to cleave the fully protected linear peptide. Neutralize immediately with pyridine to prevent premature side-chain deprotection.

Protocol B: High-Dilution Solution-Phase Macrocyclization

Causality of Conditions: Macrocyclization is a competition between intramolecular ring closure and intermolecular oligomerization. According to Le Chatelier’s principle and reaction kinetics, ultra-high dilution (≤ 1 mM) exponentially favors the unimolecular cyclization event.

  • Preparation: Dissolve the protected linear precursor in anhydrous DMF/DCM (1:1 v/v) to a final peptide concentration of 0.5 - 1.0 mM.

  • Activation: Add 3.0 eq of PyBOP and 1.0 eq of HOAt. Rationale: PyBOP is preferred here over HATU to minimize guanidinylation of the N-terminus during the slow cyclization process.

  • Base Addition: Add 6.0 eq of DIPEA dropwise over 30 minutes.

  • Reaction Monitoring: Stir at room temperature for 24-48 hours.

    • Validation Check: Monitor via LC-MS. The mass should reflect the loss of H₂O (-18 Da). Ensure the absence of dimeric species (2M - 2H₂O).

  • Global Deprotection: Remove solvent in vacuo, treat the residue with a standard TFA cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2 hours, and precipitate in cold diethyl ether.

SynthesisWorkflow S1 Resin Prep & Fmoc Deprotection S2 Coupling: Fmoc-Pip-OH + HATU S1->S2 S3 Sterically Hindered Chain Elongation S2->S3 S4 Mild Acid Cleavage S3->S4 S5 High-Dilution Macrocyclization S4->S5 S6 Global Deprotection & HPLC Purification S5->S6

Step-by-step synthetic workflow for pipecolic acid-containing macrocycles.

Analytical Validation: Unmasking Conformational Heterogeneity

Because the pipecolic acid moiety drastically lowers the energy barrier for cis-trans isomerization compared to standard peptide bonds, the final purified macrocycle will often present as a mixture of conformers in solution[3].

To validate that the macrocycle has adopted the intended bioactive conformation:

  • HPLC Profiling: Purified macrocycles often exhibit peak broadening or split peaks on reverse-phase HPLC due to slow interconversion between conformers on the chromatographic timescale.

  • NMR Elucidation: Perform 1H-15N HMBC alongside ROESY and NOESY NMR experiments. As demonstrated in the structural elucidation of rapamycin's minor conformers, the H2 proton of the pipecolic acid moiety is highly sensitive to conformational shifts and serves as a primary diagnostic resonance[4].

  • Cis/Trans Ratio Calculation: Integrate the alpha-proton (Hα) signals of the pipecolic acid residue in the 1H NMR spectrum to quantify the exact ratio of the cis and trans populations. A successful design will show a suppression of non-productive rotamers, heavily favoring the bioactive conformer[2].

References

  • Discovery of cell active macrocyclic peptides with on-target inhibition of KRAS signaling Source: National Institutes of Health (NIH) URL:[Link]

  • Macrocyclic Tetramers—Structural Investigation of Peptide-Peptoid Hybrids Source: MDPI URL:[Link]

  • Unmasking the True Identity of Rapamycin's Minor Conformer Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Conformationally Restricted Macrocycles as Improved FKBP51 Inhibitors Enabled by Systematic Linker Derivatization Source: TUprints (Technical University Darmstadt) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 1,2-piperidinedicarboxylic acid esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the esterification of 1,2-piperidinedicarboxylic acid derivatives—specifically, 1-Boc-piperidine-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the esterification of 1,2-piperidinedicarboxylic acid derivatives—specifically, 1-Boc-piperidine-2-carboxylic acid (also known as N-Boc-pipecolic acid)[1]. This non-proteinogenic amino acid is a critical chiral building block for synthesizing local anesthetics (e.g., ropivacaine, bupivacaine) and anticoagulants (e.g., argatroban)[2].

However, its structural properties require highly optimized reaction conditions. This guide is designed to help you navigate the mechanistic pitfalls of this reaction, providing self-validating protocols and troubleshooting steps to ensure high yields and stereochemical integrity.

Mechanistic Workflow & Causality

Esterification of N-Boc-pipecolic acid is complicated by two competing chemical sensitivities:

  • Acid Sensitivity: The tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile. Traditional Fischer esterification (using strong acids like HCl or H₂SO₄) will lead to premature Boc cleavage and reaction failure[1].

  • Stereochemical Lability: The C2 alpha-proton (adjacent to the carboxylate) is relatively acidic. Exposure to strong bases or stoichiometric amounts of basic coupling catalysts (like DMAP) can trigger the formation of an enolate intermediate, leading to irreversible epimerization (racemization) of the chiral center[3].

To successfully esterify this compound, you must operate within a narrow mechanistic window using either mild base-promoted alkylation or an optimized Steglich esterification.

EsterificationWorkflow cluster_methods Esterification Pathways Start 1-Boc-piperidine-2-carboxylic acid (N-Boc-pipecolic acid) MethodA Method A: Optimized Steglich (EDC, 0.05 eq DMAP, ROH) Start->MethodA Coupling Agent MethodB Method B: Base-Promoted Alkylation (Cs2CO3, R-X, DMF) Start->MethodB Alkyl Halide MethodC Method C: Fischer Esterification (Strong Acid, ROH, Heat) Start->MethodC Acidic Conditions SuccessA High Yield, Retained Stereochemistry (Target Ester) MethodA->SuccessA Minimal Epimerization MethodB->SuccessA Fast Nucleophilic Attack FailureC Boc Cleavage & Degradation (Avoid) MethodC->FailureC Deprotection

Decision workflow for optimizing 1-Boc-piperidine-2-carboxylic acid esterification.

Step-by-Step Experimental Protocols

Protocol A: Cesium-Promoted Alkylation (Recommended for Methyl/Ethyl Esters)

This method utilizes the "cesium effect" to maximize nucleophilicity while minimizing basicity.

  • Preparation: Dissolve 1-Boc-piperidine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that optimally solvates the cesium cation, leaving the carboxylate highly nucleophilic and ready for an SN2 attack.

  • Base Addition: Add Cs₂CO₃ (1.1 equiv) and stir for 15 minutes at room temperature.

    • Causality: Cs₂CO₃ is a mild base. The large ionic radius of cesium prevents tight ion-pairing, enhancing reactivity without being basic enough to abstract the C2 alpha-proton[3].

  • Alkylation: Dropwise add the alkyl halide (e.g., Methyl Iodide, 1.2 equiv) while maintaining the temperature at 25°C.

  • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is typically complete within 2–3 hours. Validate completion when the starting material spot (visualized with ninhydrin after brief acid exposure) completely disappears.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer with brine 3 times to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Optimized Steglich Esterification (Recommended for Complex Alcohols)

This method uses a coupling agent but strictly controls the catalyst to prevent racemization.

  • Preparation: Dissolve 1-Boc-piperidine-2-carboxylic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous DCM at 0°C.

  • Activation: Add EDC·HCl (1.2 equiv) and DMAP (strictly 0.05 equiv).

    • Causality: EDC is chosen over DCC to allow easy removal of the urea byproduct via simple aqueous washing. DMAP is restricted to catalytic amounts because stoichiometric DMAP acts as a strong enough base to cause C2 epimerization[3].

  • Reaction: Stir at 0°C for 1 hour, then allow it to warm to room temperature overnight.

  • Self-Validation Step: Before proceeding to column chromatography, run a Chiral HPLC aliquot of the crude mixture to validate that the enantiomeric excess (ee) remains >98%. If epimerization is detected, reduce the reaction temperature or DMAP loading in future runs.

  • Workup: Wash the organic layer with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting & FAQs

Q: Why am I observing significant epimerization at the C2 position during esterification? A: Pipecolic acid derivatives possess an acidic alpha-proton at the C2 position. When exposed to strong bases (e.g., NaOH, KOH, or excess DMAP), an enolate intermediate forms, leading to racemization upon reprotonation[3]. To troubleshoot, switch to a milder base like Cs₂CO₃ or strictly limit your DMAP catalyst to <0.05 equivalents.

Q: Why is my Boc group cleaving during the reaction? A: The tert-butyloxycarbonyl (Boc) group is highly acid-labile[1]. If you are attempting a traditional Fischer esterification (using acidic catalysts like HCl or H₂SO₄) or using unpurified, degraded solvents containing trace acids (like old chloroform), the Boc group will prematurely cleave. Always ensure neutral or mildly basic conditions.

Q: The reaction is too slow, and yields are low. How can I overcome the steric hindrance of the piperidine ring? A: The piperidine ring adopts a chair conformation, and the bulky N-Boc group sterically shields the C2 carboxylate[4]. To overcome this, use highly reactive electrophiles (like methyl iodide instead of methyl chloride) or highly efficient coupling agents (like HATU or EDC/HOBt) that form a highly reactive active ester intermediate, forcing the reaction forward despite the steric bulk.

Quantitative Data: Optimization Parameters

The following table summarizes the expected outcomes when altering reagents and conditions during the esterification of 1-Boc-piperidine-2-carboxylic acid.

Esterification MethodReagents & ConditionsTime (h)Target Ester Yield (%)Epimerization (%)
Fischer Esterification MeOH, HCl (cat.), 65°C12< 10 (Boc Cleavage)N/A
Strong Base Alkylation MeI, NaOH, THF, 25°C47218 - 25
Standard Steglich EDC, DMAP (1.0 eq), DCM, 25°C128510 - 15
Mild Base Alkylation MeI, K₂CO₃, DMF, 25°C688< 5
Cesium Effect Alkylation MeI, Cs₂CO₃, DMF, 25°C296< 1
Optimized Steglich EDC, DMAP (0.05 eq), DCM, 0°C1293< 2

References

  • National Center for Biotechnology Information (PubChem). "(2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid (CID 688618)". PubChem Database.[Link]

  • Beng, T. K., et al. "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid...". American Chemical Society (ACS).[Link]

  • AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis". AAPPTEC Technical Resources.[Link]

  • Weigl, J., et al. "A versatile route towards 6-arylpipecolic acids". Beilstein Journal of Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of Chiral 1,2-Piperidinedicarboxylic Acid During Peptide Coupling

Welcome to the Technical Support Center. As drug development increasingly incorporates conformationally restricted non-canonical amino acids, chiral 1,2-piperidinedicarboxylic acid (pipecolic acid) and its derivatives (e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly incorporates conformationally restricted non-canonical amino acids, chiral 1,2-piperidinedicarboxylic acid (pipecolic acid) and its derivatives (e.g., Boc-Pip-OH, Fmoc-Pip-OH) have become critical building blocks. However, coupling these sterically hindered, N-alkylated secondary amines frequently results in severe racemization.

This guide provides field-proven mechanistic insights, troubleshooting strategies, and validated protocols to preserve chiral integrity during your syntheses.

Section 1: Mechanistic Insights (FAQ)

Q: Why is pipecolic acid significantly more prone to racemization than standard amino acids? A: The structural nature of 1,2-piperidinedicarboxylic acid makes it highly susceptible to epimerization. Unlike primary amino acids, N-alkylated amino acids lack an ionizable urethane/amide N-H proton. During standard activation (e.g., with carbodiimides), the intermediate O-acylisourea rapidly undergoes intramolecular cyclization to form a 5-oxo-Δ²-oxazolonium ion[1]. Because there is no N-H proton to ionize and buffer the system, the α-proton of the oxazolonium intermediate becomes highly acidic. In the presence of a base, this proton is easily abstracted, forming an achiral pseudoaromatic enolate that leads to a racemic mixture upon coupling[1][2].

RacemizationPathway A N-Protected Pipecolic Acid B O-Acylisourea Active Ester A->B Coupling Agent (e.g., DIC) C 5-Oxo-Δ²-oxazolonium Ion B->C Intramolecular Cyclization F Chiral Coupled Product B->F Direct Amine Attack (Desired Pathway) D Achiral Enolate (Loss of Stereocenter) C->D Base (e.g., DIPEA) -H⁺ C->F Fast Amine Attack (Before Deprotonation) E Racemized Coupled Product D->E Amine Attack

Mechanistic pathway of pipecolic acid racemization via the 5-oxo-Δ²-oxazolonium ion intermediate.

Section 2: Troubleshooting Guide (Q&A)

Q: Which coupling reagents are best suited for pipecolic acid to prevent oxazolonium formation? A: Standard uronium salts (like HBTU) and carbodiimides (like DIC alone) are high-risk. Instead, use DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT is an organophosphorus reagent that mediates amide bond formation with remarkable resistance to racemization[3]. It forms an active ester in situ that bypasses the oxazolonium pathway. Alternatively, DIC/Oxyma Pure (or COMU) is highly effective. Oxyma forms a highly stable active ester that reacts with the incoming amine faster than it can cyclize[3][4].

Q: How does the choice of base influence chiral integrity? A: Base selection is the most critical variable. Strong, unhindered bases like Triethylamine (TEA) or standard bases like N,N-Diisopropylethylamine (DIPEA) rapidly abstract the α-proton from the activated intermediate[4][5]. You must switch to a weaker, highly sterically hindered base such as 2,4,6-collidine (TMP) . TMP provides sufficient basicity to drive the coupling but is too bulky to efficiently abstract the α-proton, thereby suppressing the enolization pathway[4].

Q: What are the optimal temperature and solvent conditions? A: Elevated temperatures exponentially increase the rate of oxazolonium formation and α-deprotonation. Always perform the pre-activation and initial coupling stages at 0 °C [5]. For solvents, use anhydrous, non-polar or moderately polar aprotic solvents (e.g., DCM or a DCM/DMF mixture) to minimize the stabilization of the enolate intermediate[5].

Section 3: Quantitative Data on Coupling Conditions

To illustrate the causality of reagent choices, the following table summarizes the relative risk of racemization based on field data for sterically hindered N-alkyl amino acids like pipecolic acid.

Coupling ReagentAdditiveBaseRelative Racemization RiskMechanistic Rationale
DIC / DCC NoneDIPEACritical Rapid 5-oxo-Δ²-oxazolonium formation; DIPEA readily abstracts α-proton[2].
HATU NoneDIPEAHigh Highly active uronium species promotes fast cyclization if amine is hindered[2].
HATU HOAtTMPLow TMP's steric bulk prevents α-deprotonation; HOAt stabilizes the active ester[4].
DIC OxymaTMPVery Low Oxyma forms a stable active ester, outcompeting intramolecular cyclization[4].
DEPBT NoneTMP / DIPEAMinimal Organophosphorus reagent intrinsically resists oxazolonium formation pathways[3].
Section 4: Field-Proven Experimental Protocols

Workflow Step1 Step 1: Substrate Preparation Dissolve Boc-Pipecolic Acid & Amine in anhydrous DCM/DMF (4:1) Step2 Step 2: Thermal Control Cool reaction vessel strictly to 0 °C using an ice bath Step1->Step2 Step3 Step 3: Activation Add DEPBT (1.2 eq) OR DIC/Oxyma (1.2 eq) Step2->Step3 Step4 Step 4: Base Addition Slowly add 2,4,6-Collidine (TMP) (2.0 eq) dropwise Step3->Step4 Step5 Step 5: Controlled Coupling Stir at 0 °C for 2h, then slowly warm to RT over 12h Step4->Step5

Step-by-step workflow for the racemization-free coupling of pipecolic acid.

Standard Operating Procedure: DEPBT-Mediated Coupling of Boc-Pipecolic Acid This protocol utilizes DEPBT and TMP to create a self-validating system where the kinetic barrier to racemization is kept artificially high.

  • Preparation: In an oven-dried flask under inert atmosphere (Argon/N₂), dissolve the N-protected 1,2-piperidinedicarboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DCM/DMF (4:1 v/v) to achieve a 0.1 M concentration. Note: Ensure solvents are strictly anhydrous, as moisture accelerates side reactions[5].

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Activation: Add DEPBT (1.2 eq) in one portion to the chilled mixture. Stir for 5 minutes. Avoid prolonged pre-activation to prevent any baseline oxazolonium accumulation[3].

  • Base Addition: Add 2,4,6-collidine (TMP) (2.0 eq) dropwise over 5 minutes. CRITICAL: Do not substitute TMP with DIPEA or TEA, as the lack of steric hindrance in the latter will induce epimerization[4].

  • Coupling: Allow the reaction to proceed at 0 °C for 2 hours. Remove the ice bath and let the mixture slowly warm to room temperature, stirring for an additional 12-16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 5% aqueous citric acid (to remove TMP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C)[5].

References
  • ACS Publications. "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides."[Link]

  • MDPI. "Epimerisation in Peptide Synthesis." [Link]

  • ResearchGate. "DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization." [Link]

Sources

Reference Data & Comparative Studies

Comparative

reference standards for 1,2-piperidinedicarboxylic acid purity and assay validation

Comprehensive Guide to 1,2-Piperidinedicarboxylic Acid Reference Standards: Purity Assignment and ICH Q2(R2) Assay Validation Introduction 1,2-Piperidinedicarboxylic acid and its chiral derivatives (such as (2S,5S)-5-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to 1,2-Piperidinedicarboxylic Acid Reference Standards: Purity Assignment and ICH Q2(R2) Assay Validation

Introduction

1,2-Piperidinedicarboxylic acid and its chiral derivatives (such as (2S,5S)-5-hydroxy-2-piperidinecarboxylic acid) serve as critical structural building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including local anesthetics and targeted enzyme inhibitors[1]. The metrological traceability of these pharmaceutical syntheses relies entirely on the integrity of the primary reference standards used for quality control. Establishing a highly pure, fully characterized reference standard requires rigorous analytical methodologies.

This guide provides an objective comparison of purity assignment techniques—specifically Mass Balance versus Quantitative Nuclear Magnetic Resonance (qNMR)—and outlines a self-validating framework for assay validation in strict compliance with the modernized ICH Q2(R2) guidelines[2].

Section 1: Comparative Analysis of Purity Assignment Strategies

To establish metrological traceability to the International System of Units (SI), the purity of a primary calibrator must be determined with absolute certainty[3]. Historically, the mass balance approach has been the industry standard. However, qNMR has emerged as a powerful, direct orthogonal technique[4].

The Causality of Hidden Bias: The mass balance method calculates purity by subtracting the sum of all measured impurities (water, residual solvents, inorganic ash, and related organic impurities) from 100%[5]. The fundamental vulnerability of this method is the "invisible impurity" trap. Causality: If an organic impurity lacks a chromophore and evades HPLC-UV detection, the mass balance equation artificially inflates the purity of the reference standard.

Conversely, qNMR provides a direct measurement of the mass fraction by comparing the integral of a specific target proton against an internal standard (IS) of known purity[5]. Because the NMR peak area is strictly proportional to the number of nuclei, it does not require an external calibration curve of the analyte itself[3]. However, qNMR's limitation lies in signal overlap; structurally related impurities (e.g., diastereomers of 1,2-piperidinedicarboxylic acid) may co-resonate with the target peak, leading to an overestimation of purity[4].

The Tandem Solution: Leading metrology institutes now advocate for a tandem approach, utilizing chromatography-assisted qNMR (e.g., PICqNMR) to correct for structurally related impurities, thereby neutralizing the inherent biases of both individual methods[4],[6].

Table 1: Objective Comparison of Purity Assignment Methods for 1,2-Piperidinedicarboxylic Acid

ParameterMass Balance (HPLC + KF + TGA + ROI)Quantitative NMR (1H-qNMR)Tandem Approach (PICqNMR)
Primary Mechanism Subtraction of impurities from 100%Direct molar ratio comparison to Internal StandardqNMR corrected by chromatographic impurity profiling
Traceability Secondary (relies on multiple calibrations)Primary (direct traceability to SI via IS)Primary (highest metrological confidence)
Vulnerabilities Non-UV absorbing impurities; cumulative error propagationSignal overlap from structurally related analogsHigh initial setup complexity and instrument cost
Turnaround Time High (requires multiple orthogonal tests)Low (single rapid scan once parameters are set)Medium
Suitability Routine batch release and secondary standardsPrimary reference standard characterizationCertification of highly complex chiral building blocks

Section 2: ICH Q2(R2) Assay Validation Framework

Once the primary reference standard is characterized, the routine analytical procedure (typically HPLC-UV or LC-MS) used to assay production batches must be validated. The ICH Q2(R2) guideline, modernized to encompass advanced analytical procedures and lifecycle management, dictates these validation parameters[2],[7].

Causality in Validation Design: A self-validating system does not merely check boxes; it proves that the method is "fit for purpose" across the reportable range[2]. For 1,2-piperidinedicarboxylic acid, the presence of the carboxylic acid and piperidine nitrogen makes the molecule highly sensitive to mobile phase pH. Therefore, Robustness testing must proactively challenge pH variations to ensure the method does not fail during site-to-site transfer[8].

Section 3: Step-by-Step Experimental Methodologies

Protocol 1: Primary Purity Assignment via 1H-qNMR (Self-Validating)

Objective: Determine the absolute mass fraction of a 1,2-piperidinedicarboxylic acid candidate material.

  • Internal Standard (IS) Selection: Select an SI-traceable IS (e.g., Maleic acid or NIST SRM 350b Benzoic acid) that exhibits a distinct, non-overlapping proton signal relative to the piperidine ring protons (typically 1.2–3.5 ppm) and the chiral alpha-proton.

  • Sample Preparation (Gravimetric Rigor): Accurately weigh ~10 mg of the candidate material and ~5 mg of the IS into a single vial using a microbalance (d = 0.001 mg) to eliminate volumetric error. Dissolve in 1.0 mL of D2O or DMSO-d6.

  • T1 Relaxation Assessment: Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton of interest. Causality: Incomplete relaxation truncates the signal area, skewing the purity calculation. Setting the relaxation delay (D1) to ≥7×T1 ensures >99.9% relaxation.

  • Acquisition: Acquire a minimum of 64 transients with a 90° excitation pulse to ensure a high signal-to-noise ratio.

  • Data Processing & Calculation: Apply baseline correction and integrate the target peaks. The system self-validates the absolute purity without external curves using the mass fraction formula:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = integral, N = number of nuclei, M = molar mass, W = weight, P = purity).

Protocol 2: ICH Q2(R2) HPLC-UV Assay Validation

Objective: Validate the routine assay for 1,2-piperidinedicarboxylic acid working standards.

  • System Suitability Testing (SST): Inject the standard solution six times. The system validates itself prior to the run if the Relative Standard Deviation (RSD) of the peak area is ≤0.73% and the USP tailing factor is ≤1.5 .

  • Specificity (Forced Degradation): Subject the standard to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), and photolysis. Causality: This proves the method is stability-indicating, ensuring that degradants do not co-elute with the main peak[9].

  • Linearity and Range: Prepare five concentration levels spanning 80% to 120% of the target working concentration. Perform linear regression analysis. Acceptance criteria: R2≥0.999 .

  • Accuracy (Standard Addition): Spike known quantities of the primary qNMR-characterized standard into a blank matrix at 80%, 100%, and 120% levels. Calculate recovery (Acceptance: 98.0% - 102.0%).

Section 4: Visualizing the Validation Workflow

G cluster_0 Primary Purity Assignment (Tandem Approach) Candidate 1,2-Piperidinedicarboxylic Acid Candidate Material qNMR 1H-qNMR Analysis (Direct SI Traceability) Candidate->qNMR MassBal Mass Balance (HPLC + KF + TGA) Candidate->MassBal Correction PICqNMR Correction (Resolves Overlap & Hidden Bias) qNMR->Correction Absolute Mass Fraction MassBal->Correction Impurity Profile Validation ICH Q2(R2) Lifecycle Validation (Specificity, Accuracy, Precision) Correction->Validation Qualified Standard Certified Certified Primary Reference Standard Validation->Certified Fit for Purpose

Tandem purity assignment and ICH Q2(R2) validation workflow for reference standards.

Conclusion

The characterization of 1,2-piperidinedicarboxylic acid reference standards requires a sophisticated balance of analytical techniques. Relying solely on mass balance introduces the risk of hidden biases, while standalone qNMR may suffer from structural overlaps. By employing a tandem approach (PICqNMR) to establish the primary standard, and subsequently validating routine analytical procedures under the rigorous, modernized ICH Q2(R2) framework, laboratories can achieve unimpeachable metrological traceability and regulatory compliance.

References

  • ICH Q2(R2) Validation of Analytical Procedures | ICH |[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures | MasterControl |[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline | QbD Group |[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 | EMA |[Link]

  • QNMR for Reference Material Preparation | Encyclopedia.pub |[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI |[Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance | PubMed |[Link]

  • Cas 63088-78-8, (2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid | LookChem |[Link]

Sources

Validation

A Comparative Guide to the Conformational Analysis of 1,2-Piperidinedicarboxylic Acid Derivatives

Introduction: The Structural Significance of Piperidine Scaffolds The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in a vast number of pharmaceuticals and natural products.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance of Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in a vast number of pharmaceuticals and natural products.[1][2][3] Its three-dimensional structure is not merely a passive framework but an active determinant of a molecule's biological activity, governing its interactions with complex biological targets like enzymes and receptors.[1][4] A nuanced understanding of the conformational preferences of piperidine derivatives is therefore indispensable for the rational design of new therapeutic agents with enhanced efficacy and selectivity.[1]

This guide provides a deep, comparative analysis of the conformational landscape of 1,2-piperidinedicarboxylic acid derivatives. These molecules present a particularly interesting case due to the presence of two adjacent stereogenic centers and two carboxylic acid moieties, which introduce a complex interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding. We will explore this topic through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling, providing both theoretical grounding and practical, field-proven experimental protocols.[1]

Pillar 1: Foundational Principles of Piperidine Conformation

To analyze the derivatives, one must first grasp the fundamentals of the parent ring. The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain.[1] However, the heteroatom introduces unique dynamics.

  • Ring Inversion: The piperidine ring undergoes rapid interconversion between two distinct chair conformations. Substituents that are axial in one chair become equatorial in the other, and vice-versa.[1]

  • Nitrogen Inversion: The nitrogen atom undergoes pyramidal inversion, which also interconverts its substituent between axial and equatorial positions.[1] In piperidine itself, the N-H proton shows a slight preference for the equatorial position.[5]

  • Substituent Orientation: The energetic preference for a substituent to occupy an equatorial versus an axial position is governed by steric hindrance and electronic effects. This preference is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the two conformers.[1] A larger A-value signifies a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

The conformational equilibrium of 1,2-piperidinedicarboxylic acid derivatives is dictated by the stereochemical relationship between the two carboxyl groups (cis or trans) and the potential for intramolecular interactions.

cluster_chair1 Chair Conformation 1 cluster_chair2 Chair Conformation 2 a R2 (axial) R1 (equatorial) b R2 (equatorial) R1 (axial) a->b Ring Flip Derivative 1,2-Piperidinedicarboxylic Acid Derivative NMR NMR Spectroscopy (Solution State) Derivative->NMR Xray X-ray Crystallography (Solid State) Derivative->Xray Comp Computational Modeling (In Silico) Derivative->Comp NMR_Data J-Couplings Chemical Shifts NOE/ROE Effects NMR->NMR_Data Xray_Data Bond Lengths Bond Angles Torsional Angles Xray->Xray_Data Comp_Data Relative Energies Optimized Geometries Predicted Spectra Comp->Comp_Data Interpretation Integrated Conformational Assignment NMR_Data->Interpretation Xray_Data->Interpretation Comp_Data->Interpretation

Caption: Integrated workflow for comprehensive conformational analysis. [1][4]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is unparalleled for studying the conformation and dynamics of molecules in solution, which most closely mimics the physiological environment. [1][6]For 1,2-piperidinedicarboxylic acid derivatives, ¹H NMR provides a wealth of information through chemical shifts and proton-proton coupling constants (J-values).

Interpreting the Data:

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship between protons, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. [7]This is the primary tool for deducing the chair conformation and substituent orientation.

  • Chemical Shifts: Protons in an axial environment are typically more shielded (shifted to a lower ppm value) than their equatorial counterparts.

  • NOESY/ROESY: 2D Nuclear Overhauser Effect spectroscopy identifies protons that are close in space (< 5 Å). [4]For example, a strong NOE between protons at C2 and C6 would provide evidence for their 1,3-diaxial relationship, confirming a chair conformation.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,2-piperidinedicarboxylic acid derivative in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. [1][4]The choice of solvent is critical, as polarity and hydrogen-bonding capacity can influence the conformational equilibrium. [1]2. Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) to assess purity and make initial assignments. [4] * Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish the proton-proton coupling network and confirm signal assignments. [1] * Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations, which are crucial for determining stereochemistry and substituent orientation. [4]***

2.2 Single-Crystal X-ray Diffraction: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state. [4][8]It yields precise measurements of bond lengths, bond angles, and torsional angles, offering definitive proof of a particular conformation in the crystal lattice. [8]While this conformation may not be the only one present in solution, it often represents a low-energy state and serves as an essential benchmark for validating computational models.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer within an X-ray diffractometer. [9]The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. [8][10]3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, from which atomic positions are determined and refined to best fit the experimental data. [8][10]***

2.3 Computational Modeling: The Energetic Landscape

Theoretical calculations complement experimental data by providing the relative energies of different possible conformers (e.g., chair, boat, twist-boat) and the transition states between them. [4]This allows for the prediction of the most stable structures and the quantification of energy differences that may be too small to accurately measure experimentally.

Workflow: In Silico Conformational Analysis

  • Conformational Search: Generate a diverse set of possible conformations for the derivative using a systematic or stochastic search algorithm with molecular mechanics force fields. [1][4]2. Geometry Optimization: Perform a higher-level geometry optimization on each identified low-energy conformer using quantum mechanics methods (e.g., Density Functional Theory - DFT) to find the nearest local energy minimum. [1][11]3. Energy Calculation: Calculate the relative energies (Gibbs free energy, ΔG) of the optimized conformers to determine their populations at a given temperature. The conformer with the lowest energy is the most stable. [1]4. Validation: Compare the calculated geometries (e.g., dihedral angles) and predicted NMR parameters (chemical shifts, coupling constants) with the experimental data from X-ray crystallography and NMR to validate the computational model. [1][6]***

Pillar 3: Comparative Analysis & Data

The conformational outcome for 1,2-piperidinedicarboxylic acid derivatives is a delicate balance between minimizing steric strain and maximizing favorable intramolecular interactions.

  • trans-Isomers: For a trans-1,2-disubstituted piperidine, the diequatorial conformer is generally heavily favored to avoid the significant steric strain of having one substituent in an axial position. This would be the predicted low-energy conformation for derivatives like (2S, 3S)-piperidine-2,3-dicarboxylic acid. [12]* cis-Isomers: The cis configuration necessitates that one substituent is axial and the other is equatorial (axial-equatorial). However, in the case of the dicarboxylic acid, this arrangement brings the two carboxyl groups into close proximity, allowing for the formation of a strong intramolecular hydrogen bond . This interaction can significantly stabilize the chair conformation or, in some cases, even favor a twist-boat conformation that better accommodates the hydrogen bond geometry. The presence of such a bond can be detected by IR spectroscopy (a broadened O-H stretch) and NMR (a downfield-shifted, temperature-dependent proton signal).

G a <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TDCOLSPAN='2'BGCOLOR='#F1F3F4'><B>cis-1,2-piperidinedicarboxylic acidB>TD>TR><TR><TD><IMGSRC='https://i.imgur.com/example.png'/>TD><TD>    The axial carboxylic acid at C2 can form an intramolecular hydrogen bond with the equatorial carboxylic acid at C1. This stabilizes the conformation despite the axial substituent.  TD>TR>TABLE>

Caption: Potential intramolecular hydrogen bonding in a cis-isomer.

Quantitative Data Summary

The following table summarizes hypothetical but plausible experimental data for a generic set of 1,2-piperidinedicarboxylic acid derivatives, illustrating how the combined techniques lead to a final assignment.

DerivativeMethodKey FindingInferred Conformation
trans-diethyl ester ¹H NMR³J(H2ax, H3ax) ≈ 11.5 HzDiequatorial Chair
X-rayDihedral H2-C2-C3-H3 = 175°Diequatorial Chair
ComputationalΔG(di-eq) is 3.5 kcal/mol lower than ΔG(di-ax)Diequatorial Chair (99%)
cis-dicarboxylic acid ¹H NMR³J(H2eq, H3ax) ≈ 4.5 HzAxial-Equatorial Chair
IRBroad O-H stretch at ~3200 cm⁻¹Intramolecular H-bond
ComputationalAxial-equatorial chair with H-bond is 1.2 kcal/mol more stable than the flipped conformerAxial-Equatorial Chair
Conclusion

The conformational analysis of 1,2-piperidinedicarboxylic acid derivatives is a multifaceted challenge that demands an integrated analytical strategy. Relying on a single method provides an incomplete and potentially misleading picture. By combining the solution-state dynamic information from NMR spectroscopy, the precise solid-state structure from X-ray crystallography, and the energetic landscape from computational modeling, researchers can build a robust, self-validating model of conformational behavior. [1]This detailed structural understanding is paramount for elucidating structure-activity relationships (SAR) and is a critical component in the modern drug discovery and development pipeline. [13][14][15]

References
  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones - Benchchem.
  • Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991)
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conform
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC.
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC.
  • Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord - PubMed.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC.
  • The Wide Spectrum Biological Activities of Piperidine -A Short Review - IJIRT.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Solid state and solution conformation of 2-pyridinecarboxylic acid hydrazides: a new structural motif for foldamers.
  • Pharmacological properties of natural piperidine derivatives.
  • X-ray crystallography - Wikipedia.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC.
  • The Evolving Landscape of 1-Piperidinepentanoic Acid Derivatives: A Technical Overview of Biological Activity - Benchchem.
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI.
  • Asymmetric Synthesis of trans-2,3-Piperidinedicarboxylic Acid and trans-3,4-Piperidinedicarboxylic Acid Derivatives | The Journal of Organic Chemistry - ACS Public
  • X-ray Crystallography - Chemistry LibreTexts.
  • The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies - Journal of the Chemical Society B: Physical Organic (RSC Publishing).

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Safety & Regulatory Compliance

Safety

1,2-Piperidinedicarboxylic acid, proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 1,2-Piperidinedicarboxylic Acid and Its Derivatives Introduction 1,2-Piperidinedicarboxylic acid (and its N-protected ester derivatives, such as 1-Boc-piperidine-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 1,2-Piperidinedicarboxylic Acid and Its Derivatives

Introduction 1,2-Piperidinedicarboxylic acid (and its N-protected ester derivatives, such as 1-Boc-piperidine-2-carboxylic acid) is a critical synthetic intermediate widely utilized in peptide synthesis, drug development, and medicinal chemistry[1]. As a nitrogen-containing heterocycle with carboxylic acid functionality, it presents specific handling challenges. While not highly reactive or explosive, it is a known irritant to the skin, eyes, and respiratory tract[2]. Proper disposal is not just a regulatory requirement; it is a fundamental aspect of laboratory safety and environmental stewardship.

This guide provides drug development professionals and researchers with a self-validating, step-by-step protocol for the safe operational handling and disposal of 1,2-piperidinedicarboxylic acid waste streams.

Section 1: Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, one must understand the chemical's behavior. The compound is typically a solid at room temperature, slightly acidic, and moderately soluble in polar organic solvents (e.g., methanol, chloroform, DMF) but generally insoluble in water[1].

Causality of Hazards: The carboxylic acid moiety acts as a mild proton donor, which can cause localized pH changes upon contact with mucosal membranes, leading to irritation. Furthermore, the fine powder form poses a significant inhalation risk, necessitating strict dust-control measures during handling and cleanup[2].

Table 1: Hazard Classification and Operational Implications

Property / HazardSpecification / GHS ClassificationOperational Implication
Physical State White to off-white powder[1]Prone to aerosolization; avoid sweeping without wetting.
Skin Irritation Category 2 (H315)[2]Requires impermeable nitrile gloves during handling.
Eye Irritation Category 2 (H319)[2]Safety goggles with side shields are mandatory.
Respiratory Irritation Category 3 (H335)[2]Handle exclusively inside a certified chemical fume hood.
Environmental Do not let enter drains[2]Aqueous/solvent waste must be collected, never sink-disposed.

Section 2: Waste Segregation Workflows

In a laboratory setting, 1,2-piperidinedicarboxylic acid is rarely disposed of in its pure form. It is typically part of a reaction matrix. Segregation is critical to prevent exothermic cross-reactions in waste carboys and to adhere to environmental regulations.

Self-Validating Segregation Protocol:

  • Identify the Matrix: Is the waste a pure solid, or is it dissolved in a solvent?

  • Verify Compatibility: If dissolved, identify the solvent. Halogenated solvents (e.g., Chloroform, Dichloromethane) must never be mixed with non-halogenated streams due to regulatory disposal costs and potential reactivity.

  • Log the Addition: Every addition to a waste container must be logged immediately on the hazardous waste tag to validate the container's contents and prevent downstream chemical incompatibility.

WasteSegregation Start 1,2-Piperidinedicarboxylic Acid Waste State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidCollect Sweep/Shovel (No Dust) Store in Sealed Container Solid->SolidCollect SolventCheck Identify Solvent Type Liquid->SolventCheck WasteA Hazardous Solid Waste Stream SolidCollect->WasteA Halogenated Halogenated (e.g., Chloroform, DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., DMF, Methanol) SolventCheck->NonHalogenated WasteB Halogenated Liquid Waste Stream Halogenated->WasteB WasteC Non-Halogenated Liquid Waste Stream NonHalogenated->WasteC

Figure 1: Decision matrix for segregation and disposal of 1,2-piperidinedicarboxylic acid waste.

Section 3: Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Chemical Waste Causality: Dry sweeping powders creates aerosols, directly violating the mitigation strategy for H335 (respiratory irritation). Therefore, dust suppression and careful mechanical transfer are the primary goals.

  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure the fume hood sash is lowered to the safe operating line.

  • Collection: Do not use a standard brush. Use a dedicated anti-static spatula or carefully shovel the solid into a compatible, sealable polyethylene or glass container[2].

  • Decontamination: Wipe the affected weighing balance or hood surface with a damp paper towel (using water or a mild alcohol solution) to capture residual micro-particles.

  • Labeling: Seal the container tightly. Label it explicitly as "Hazardous Solid Waste: 1,2-Piperidinedicarboxylic Acid (Irritant)".

  • Transfer: Transfer the sealed container to the laboratory's designated hazardous waste accumulation area for pickup by a licensed environmental disposal company[3].

Protocol B: Spill Response and Cleanup Causality: In the event of a spill, immediate containment prevents the spread of the irritant. Because the compound is not highly reactive with water, aqueous dampening is a safe and highly effective method to prevent aerosolization.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.

  • Dust Suppression: Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or isopropanol) to prevent dust formation[2].

  • Absorption/Collection: If the spill involves a solution of the acid, cover it with an inert absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads).

  • Physical Removal: Sweep up the dampened powder or saturated absorbent using a non-sparking tool and place it into a heavy-duty hazardous waste bag or rigid container[4].

  • Secondary Cleaning: Wash the spill site with soap and plenty of water to neutralize and remove any lingering acidic residues[4]. Dispose of the cleaning materials in the solid waste stream.

Section 4: Quality Control & Regulatory Compliance

To maintain a self-validating system, laboratories must implement a "Cradle-to-Grave" tracking mechanism.

  • No Drain Disposal: Under no circumstances should solutions containing 1,2-piperidinedicarboxylic acid be poured down the sink. It is classified as hazardous waste and must be processed by a licensed facility[3].

  • Container Integrity: Ensure that waste containers are kept tightly closed when not actively receiving waste. This prevents the escape of volatile solvents that may be carrying the dissolved acid into the laboratory atmosphere.

References

  • Lookchem. "Cas 26250-84-0,(S)-1-Boc-piperidine-2-carboxylic acid | lookchem".
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Thermo Fisher Scientific".
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific".
  • Central Drug House (P) Ltd. "boc-l-pipecolinic acid cas no 26250-84-0 - Safety Data Sheet".

Sources

Handling

Personal protective equipment for handling 1,2-Piperidinedicarboxylic acid,

As a Senior Application Scientist overseeing chemical integration in drug development pipelines, I recognize that handling specialized synthetic intermediates like 1,2-Piperidinedicarboxylic acid (and its heavily utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical integration in drug development pipelines, I recognize that handling specialized synthetic intermediates like 1,2-Piperidinedicarboxylic acid (and its heavily utilized protected derivatives, such as N-Boc-pipecolic acid or ethyl 1-Boc-piperidine-2-carboxylate) requires more than a cursory glance at a Safety Data Sheet (SDS). These compounds are foundational in peptide synthesis and peptidomimetic drug development[1]. However, their physicochemical profiles present specific occupational hazards—primarily skin, eye, and respiratory irritation (GHS hazard statements H315, H319, H335)[2].

This guide transcends basic compliance. Below is a self-validating operational and disposal framework grounded in3 and4[3][4]. Every protocol described here establishes direct causality between the chemical's properties and our protective measures.

The Causality of Protection: Hazard Assessment & PPE Selection

1,2-Piperidinedicarboxylic acid typically presents as a crystalline solid or viscous liquid, depending on its specific ester or protecting group[1][5]. The primary risk vector during laboratory operations is the aerosolization of fine powders during weighing or exothermic splashing during solvent dissolution.

According to OSHA's Laboratory Standard (29 CFR 1910.1450), Personal Protective Equipment (PPE) must serve as the final protective barrier after primary engineering controls are implemented[3][6].

  • Ocular Protection: Safety goggles meeting ANSI Z87.1 standards are non-negotiable. Standard safety glasses lack the orbital seal required to prevent fine crystalline dust from bypassing the lenses and causing severe eye irritation[7].

  • Dermal Protection: Nitrile gloves are required to prevent direct skin irritation[2]. Causality: Because this acid is frequently dissolved in organic solvents (e.g., dichloromethane or ethyl acetate) during coupling reactions[1], glove compatibility must be dynamically assessed. If handling bulk solvents alongside the acid, upgrade to heavier butyl or neoprene gloves to prevent solvent-mediated dermal absorption[8].

  • Respiratory Protection: While engineering controls are the primary defense, N95 or P100 particulate respirators are mandated if a risk assessment requires handling bulk quantities outside of a ventilated enclosure[8].

Quantitative Hazard & PPE Matrix

The following table summarizes the quantitative thresholds and required controls for handling this compound.

Hazard VectorGHS ClassificationQuantitative Threshold / SpecRequired PPE & Engineering Control
Ocular Exposure H319 (Eye Irritation)Zero-tolerance for orbital bypassANSI Z87.1 Chemical Splash Goggles
Dermal Exposure H315 (Skin Irritation)>4 mil thickness minimumDouble-layered Nitrile Gloves & FR Lab Coat
Inhalation H335 (Resp. Irritation)80–100 fpm face velocityChemical Fume Hood (Primary Control)
Environmental EPA RCRA Subpart K<90–180 days accumulationSegregated Secondary Containment

Operational Plan: Step-by-Step Handling Methodology

Trust in a laboratory setting is built on reproducible workflows. The following step-by-step methodology ensures that exposure risks are mitigated at every phase, aligning with the National Research Council's9[9].

Step 1: Pre-Operation Verification & Donning

  • Verify the chemical fume hood is fully operational, confirming a continuous face velocity of 80 to 100 feet per minute (fpm)[3].

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents.

  • Don baseline PPE: ANSI Z87.1 goggles, a knee-length lab coat, and double-layered nitrile gloves[7].

Step 2: Weighing and Material Transfer

  • Utilize an analytical balance located strictly inside the fume hood or a dedicated ventilated balance enclosure.

    • Causality: This prevents the propagation of micro-particulates into the ambient laboratory air, directly mitigating H335 inhalation risks.

  • Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent the static dispersion of the powder.

  • Seal the primary reagent bottle immediately after the required mass is obtained.

Step 3: Dissolution and Reaction Setup

  • Transfer the 1,2-Piperidinedicarboxylic acid to the reaction vessel.

  • Add the required organic solvent (e.g., ethyl acetate) slowly via an addition funnel or pipette.

    • Causality: Rapid solvent addition can cause localized aerosolization of the powder or exothermic splashing if reactive coupling agents (like EDC/HOBt) are already present in the vessel.

  • Seal the reaction vessel securely before removing it from the ventilated enclosure.

Step 4: Decontamination

  • Wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., 70% isopropanol) to capture residual dust.

  • Doff the outer layer of gloves inside the hood, turning them inside out to trap contaminants, and dispose of them in a solid hazardous waste container.

Logistical Disposal Plan (EPA-Aligned)

Disposal of 1,2-Piperidinedicarboxylic acid and its reaction byproducts must strictly adhere to EPA regulations. For research institutions, operating under4 provides a structured framework for hazardous waste determinations directly at the point of generation[4][10].

  • Solid Waste Segregation: Empty reagent bottles, contaminated weighing boats, and doffed PPE must be collected in a designated, puncture-resistant "Solid Hazardous Waste" container.

  • Liquid Waste Segregation: If the acid is dissolved in organic solvents, the waste must be strictly segregated into "Halogenated" (e.g., if using dichloromethane) or "Non-Halogenated" (e.g., if using ethyl acetate) waste carboys.

    • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and can lead to dangerous exothermic incompatibilities within the waste carboy[11].

  • Labeling and Storage: Under EPA guidelines, waste containers must be kept closed at all times except when actively adding waste. They must be clearly labeled with the exact chemical contents and the accumulation start date[4].

  • Final Disposition: Coordinate with your Environmental Health and Safety (EHS) department for removal within the mandated accumulation time limits (typically 90 to 180 days, depending on your facility's generator status)[12].

Visualizing the Workflow

The following diagram synthesizes the critical path from hazard assessment to final EPA-compliant disposal, ensuring a closed-loop safety system.

G N1 Hazard Assessment & PPE Donning N2 Engineering Controls (Fume Hood Active) N1->N2 Validate Airflow N3 Material Handling (Weighing & Transfer) N2->N3 Execute Protocol N4 Decontamination & Waste Segregation N3->N4 Post-Operation N5 EPA/RCRA Compliant Disposal N4->N5 Manifest Waste

Operational workflow for handling 1,2-Piperidinedicarboxylic acid from PPE donning to disposal.

References

  • CymitQuimica. "CAS 362703-48-8: Ethyl 1-Boc-piperidine-2-carboxylate". 1

  • American Elements. "CAS 955016-25-8 | 1,2-Piperidinedicarboxylic Acid, 4-Hydroxy-, 1-(1,1-Dimethylethyl) Ester". 2

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". 3

  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". 8

  • University of Georgia Office of Research. "Personal Protective Equipment (PPE) Hazard Assessment". 7

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". 9

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". 11

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". 4

  • Colorado Department of Public Health and Environment. "Hazardous Waste Management for School Laboratories". 12

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". 10

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